Product packaging for 6-(Bromomethyl)isobenzofuran-1(3H)-one(Cat. No.:CAS No. 177166-15-3)

6-(Bromomethyl)isobenzofuran-1(3H)-one

Cat. No.: B1283439
CAS No.: 177166-15-3
M. Wt: 227.05 g/mol
InChI Key: VHRAMLJMWLDMGS-UHFFFAOYSA-N
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Description

6-(Bromomethyl)isobenzofuran-1(3H)-one is a useful research compound. Its molecular formula is C9H7BrO2 and its molecular weight is 227.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrO2 B1283439 6-(Bromomethyl)isobenzofuran-1(3H)-one CAS No. 177166-15-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(bromomethyl)-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c10-4-6-1-2-7-5-12-9(11)8(7)3-6/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRAMLJMWLDMGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)CBr)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-(Bromomethyl)isobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for the chemical properties, synthesis, and biological activity of 6-(Bromomethyl)isobenzofuran-1(3H)-one did not yield specific results for this compound. The available scientific literature and chemical databases predominantly feature data on its isomer, 6-Bromo-3H-isobenzofuran-1-one. This suggests that this compound is a less common or less extensively studied compound.

This guide will therefore focus on the available information for the closely related and well-documented isomer, 6-Bromo-3H-isobenzofuran-1-one , while clearly noting the distinction. Researchers interested in this compound may find the properties and synthesis of this isomer to be a useful reference point for further investigation.

Chemical Properties of 6-Bromo-3H-isobenzofuran-1-one

This section summarizes the known chemical and physical properties of 6-Bromo-3H-isobenzofuran-1-one.

Quantitative Data
PropertyValueSource
CAS Number 19477-73-7[1]
Molecular Formula C₈H₅BrO₂[1]
Molecular Weight 213.03 g/mol [1]
Melting Point 99.5 °C[1]
Boiling Point (Predicted) 362.4±42.0 °C[1]
Density (Predicted) 1.742±0.06 g/cm³[1]
Solubility Slightly soluble in Chloroform and Methanol[1][2]
Physical State Solid (White to Off-White)[2]
Spectral Data

While specific spectral data files for 6-Bromo-3H-isobenzofuran-1-one were not found, a ¹H NMR spectrum description is available:

  • ¹H NMR (300 MHz, CDCl₃): δ 8.05 (d, J = 1.8 Hz, 1H), 7.80 (dd, J = 8.1, 1.8 Hz, 1H), 7.39 (d, J = 8.1 Hz, 1H), 5.28 (s, 2H).[1]

Experimental Protocols

This section details a reported method for the synthesis of 6-Bromo-3H-isobenzofuran-1-one.

Synthesis of 6-Bromo-3H-isobenzofuran-1-one

A common synthesis route for 6-Bromo-3H-isobenzofuran-1-one involves the Sandmeyer reaction, starting from 6-aminoisobenzofuran-1(3H)-one.

Workflow for the Synthesis of 6-Bromo-3H-isobenzofuran-1-one:

Synthesis_Workflow cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_workup Work-up and Purification A 6-Aminoisobenzofuran-1(3H)-one B Suspend in HBr (48%) A->B C Add NaNO₂ solution dropwise at 0 °C B->C D Stir for 20 minutes C->D F Transfer diazonium salt solution to CuBr solution D->F E Prepare pre-cooled solution of CuBr in HBr E->F G Stir dark brown mixture for 20 minutes H Dilute with deionized water to precipitate product G->H I Collect precipitate by filtration H->I J Wash with saturated NaHCO₃ solution I->J K Extract with ethyl acetate J->K L Dry organic phases with anhydrous Na₂SO₄ K->L M Concentrate under reduced pressure L->M N Afford 6-Bromoisobenzofuran-1(3H)-one M->N

Caption: Synthesis of 6-Bromo-3H-isobenzofuran-1-one.

Detailed Methodology:

  • A solution of sodium nitrite (NaNO₂, 2.2 g, 0.040 mol) in water (22 mL) is added dropwise to a suspension of 6-aminoisobenzofuran-1(3H)-one (5.0 g, 0.030 mol) in hydrobromic acid (HBr, 70 mL, 48%) while maintaining the temperature at 0 °C.[1]

  • The reaction mixture is stirred for an additional 20 minutes after the addition is complete.[1]

  • This solution is then transferred to a pre-cooled solution of copper(I) bromide (CuBr, 22 g, 0.21 mol) in HBr (48%, 23 mL).[1]

  • The resulting dark brown mixture is stirred for 20 minutes.[1]

  • Deionized water (200 mL) is added to precipitate the product.[1]

  • The orange precipitate is collected by filtration, washed with a saturated sodium bicarbonate (NaHCO₃) solution, and then extracted with ethyl acetate (3 x 20 mL).[1]

  • The combined organic phases are dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated under reduced pressure to yield 6-bromoisobenzofuran-1(3H)-one.[1] The reported yield for this procedure is 84%.[1]

Reactivity and Stability

Information regarding the specific reactivity and stability of 6-Bromo-3H-isobenzofuran-1-one is limited in the initial search results. General chemical principles suggest that the bromide on the aromatic ring can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making it a potentially useful intermediate in organic synthesis. The lactone ring may be susceptible to hydrolysis under strong acidic or basic conditions.

Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathways were identified for 6-Bromo-3H-isobenzofuran-1-one, the broader class of isobenzofuran-1(3H)-ones has been investigated for various pharmacological properties.[3][4][5][6][7][8][9] These include:

  • Antiproliferative activity against cancer cell lines.[3][5]

  • Antimicrobial (antibacterial and antifungal) effects.[4][8]

  • Antidepressant activity through serotonin reuptake inhibition.[6]

  • Tyrosinase inhibition.[7]

It is plausible that 6-Bromo-3H-isobenzofuran-1-one and its isomers, including the requested this compound, could exhibit similar biological activities, though this would require experimental verification.

Logical Relationship of Isobenzofuranone Core to Biological Activity:

Biological_Activity cluster_activities Potential Biological Activities A Isobenzofuran-1(3H)-one Core Structure B Antiproliferative A->B may exhibit C Antimicrobial A->C may exhibit D Antidepressant A->D may exhibit E Enzyme Inhibition (e.g., Tyrosinase) A->E may exhibit

Caption: Potential bioactivities of the isobenzofuranone scaffold.

Conclusion

While a comprehensive technical guide on this compound cannot be provided due to a lack of available data, this document summarizes the known properties and synthesis of the closely related isomer, 6-Bromo-3H-isobenzofuran-1-one. The information presented here may serve as a valuable starting point for researchers and drug development professionals interested in this class of compounds. Further experimental investigation is necessary to determine the specific chemical and biological properties of this compound.

References

The Multifaceted Biological Activities of Isobenzofuran-1(3H)-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isobenzofuran-1(3H)-one scaffold, a prominent structural motif in numerous natural products and synthetic compounds, has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. These derivatives have demonstrated promising potential as anticancer, antimicrobial, and anti-inflammatory agents. This technical guide provides an in-depth overview of the core biological activities of isobenzofuran-1(3H)-one derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows to facilitate further research and drug development in this area.

Anticancer Activity

Isobenzofuran-1(3H)-one derivatives have exhibited notable cytotoxic effects against a variety of human cancer cell lines. The primary mechanism of action often involves the induction of apoptosis, or programmed cell death, in tumor cells.[1] The antiproliferative activity is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.

Quantitative Anticancer Data

The following table summarizes the 50% inhibitory concentration (IC50) values of various C-3 functionalized isobenzofuran-1(3H)-one derivatives against different cancer cell lines.[2][3]

CompoundCancer Cell LineIC50 (µM)Reference
Compound 8 HL-60 (Leukemia)21.00 µg/mL[2]
SF295 (Glioblastoma)> 25 µg/mL[2]
MDA-MB435 (Melanoma)12.17 µg/mL[2]
Compound 9 HL-60 (Leukemia)3.24 µg/mL[2]
SF295 (Glioblastoma)10.09 µg/mL[2]
MDA-MB435 (Melanoma)8.70 µg/mL[2]
Compound 16 K562 (Myeloid Leukemia)2.79[2][3]
U937 (Lymphoma)Moderate Activity[2][3]
Compound 18 K562 (Myeloid Leukemia)1.71[2][3]
U937 (Lymphoma)Moderate Activity[2][3]
Etoposide (VP16) K562 (Myeloid Leukemia)7.06[2][3]

Antimicrobial Activity

Several isobenzofuran-1(3H)-one derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi.[4][5] The antimicrobial efficacy is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Quantitative Antimicrobial Data

The table below presents the MIC values for some 3-substituted isobenzofuran-1(3H)-one derivatives against various microbial strains.[4]

CompoundMicroorganismStrainMICReference
N-(3-phthalidyl) amines (B1-B4) Escherichia coliATCC 10536Good Activity[4]
Staphylococcus aureusATCC 11632More Powerful Inhibition[4]
Candida albicansP225Good Activity[4]

Anti-inflammatory Activity

The anti-inflammatory properties of isobenzofuran-1(3H)-one and related benzofuran derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO).[6] The mechanism underlying this activity frequently involves the modulation of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6]

Quantitative Anti-inflammatory Data

The following data pertains to a benzofuran derivative, which provides insight into the potential anti-inflammatory mechanism of structurally similar isobenzofuran-1(3H)-ones.

CompoundAssayIC50Reference
Benzofuran derivative 5d Nitric Oxide (NO) Production Inhibition in LPS-stimulated RAW264.7 cells52.23 ± 0.97 µM[6]

Experimental Protocols

Detailed and standardized experimental procedures are crucial for the synthesis and biological evaluation of isobenzofuran-1(3H)-one derivatives.

General Synthesis of 3-Substituted Isobenzofuran-1(3H)-ones

A common method for the synthesis of 3-substituted isobenzofuran-1(3H)-ones involves the condensation reaction between o-phthalaldehydic acid and a primary amine or other suitable nucleophile.[4][7][8]

Materials:

  • o-phthalaldehydic acid

  • Primary heterocyclic amine (or other nucleophile)

  • Methanol (or other suitable solvent)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating and stirring apparatus

  • Thin-Layer Chromatography (TLC) supplies

  • Purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolve equimolar amounts of o-phthalaldehydic acid and the primary amine in a suitable solvent (e.g., methanol) in a round-bottom flask.[4]

  • Reflux the reaction mixture for a specified period (e.g., several hours), monitoring the progress of the reaction by TLC.[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 3-substituted isobenzofuran-1(3H)-one derivative.[4]

  • Characterize the final product using spectroscopic methods such as NMR, IR, and Mass Spectrometry.[4]

G cluster_synthesis Synthesis Workflow start Start reactants Dissolve o-phthalaldehydic acid and primary amine in solvent start->reactants reflux Reflux reaction mixture reactants->reflux monitor Monitor reaction by TLC reflux->monitor monitor->reflux Incomplete cool Cool to room temperature monitor->cool Complete evaporate Solvent evaporation cool->evaporate purify Purification (Recrystallization/ Column Chromatography) evaporate->purify characterize Characterization (NMR, IR, MS) purify->characterize end End characterize->end

General workflow for the synthesis of 3-substituted isobenzofuran-1(3H)-ones.
MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability.[2][9]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., K562, U937)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Isobenzofuran-1(3H)-one derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., SDS-HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of approximately 5 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the isobenzofuran-1(3H)-one derivatives and incubate for 48 hours. A vehicle control (DMSO) should be included.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G cluster_mtt MTT Assay Workflow start Start seed Seed cells in 96-well plate start->seed treat Treat with compounds seed->treat incubate_treat Incubate (48h) treat->incubate_treat add_mtt Add MTT solution incubate_treat->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Add solubilization buffer incubate_mtt->solubilize read Read absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Workflow for determining cytotoxicity using the MTT assay.
Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[4][10]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Isobenzofuran-1(3H)-one derivatives

  • Spectrophotometer

  • Microplate incubator

Procedure:

  • Prepare a stock solution of the isobenzofuran-1(3H)-one derivative in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Visually inspect the wells for turbidity or use a microplate reader to measure absorbance to determine the lowest concentration that inhibits visible growth (the MIC).

G cluster_mic Broth Microdilution Workflow start Start dilute Serial dilution of compound start->dilute inoculate Inoculate with microorganism dilute->inoculate incubate Incubate (18-24h) inoculate->incubate read_mic Determine MIC incubate->read_mic end End read_mic->end

Workflow for MIC determination via broth microdilution.

Signaling Pathway Modulation

The anti-inflammatory effects of benzofuran derivatives, which are structurally related to isobenzofuran-1(3H)-ones, have been shown to be mediated through the inhibition of the NF-κB and MAPK signaling pathways.[6] These pathways are critical regulators of the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of genes involved in inflammation. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), a cascade of phosphorylation events leads to the activation and nuclear translocation of NF-κB, which then induces the expression of inflammatory genes. Certain benzofuran derivatives have been shown to inhibit this pathway by preventing the phosphorylation of key signaling proteins such as IKKα/β, IκBα, and the p65 subunit of NF-κB.[6]

G cluster_nfkb Inhibition of NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKKα/β TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Expression (NO, TNF-α, IL-6) Nucleus->Inflammatory_Genes Inhibitor Isobenzofuranone Derivative Inhibitor->IKK Inhibitor->IkBa Inhibitor->NFkB Inhibits p65 phosphorylation

Inhibitory effect on the NF-κB signaling pathway.
Inhibition of the MAPK Signaling Pathway

The MAPK pathway, which includes kinases such as ERK, JNK, and p38, also plays a crucial role in the inflammatory response. Activation of these kinases by stimuli like LPS leads to the downstream activation of transcription factors that promote the expression of inflammatory mediators. Benzofuran derivatives have been observed to suppress the phosphorylation of ERK, JNK, and p38, thereby attenuating the inflammatory cascade.[6]

G cluster_mapk Inhibition of MAPK Pathway LPS LPS Upstream_Kinases Upstream Kinases LPS->Upstream_Kinases ERK p-ERK Upstream_Kinases->ERK JNK p-JNK Upstream_Kinases->JNK p38 p-p38 Upstream_Kinases->p38 Transcription_Factors Transcription Factors ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Inhibitor Isobenzofuranone Derivative Inhibitor->ERK Inhibitor->JNK Inhibitor->p38

Inhibitory effect on the MAPK signaling pathway.

Conclusion

Isobenzofuran-1(3H)-one derivatives represent a versatile and promising class of compounds with significant potential in the development of new therapeutic agents. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities, coupled with an increasing understanding of their mechanisms of action, provide a solid foundation for further investigation. This technical guide serves as a comprehensive resource for researchers in the field, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological processes to guide future research and development efforts. The continued exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives are critical next steps in translating their therapeutic potential into clinical applications.

References

The Bromomethyl Group on an Aromatic Ring: A Technical Guide to Reactivity and Synthetic Utility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The bromomethyl group, when attached to an aromatic ring, serves as a versatile and highly reactive functional handle in organic synthesis. Its enhanced reactivity, stemming from the stability of benzylic intermediates, makes it a cornerstone for the construction of complex molecules and a key player in the development of novel therapeutics, including targeted covalent inhibitors. This technical guide provides an in-depth exploration of the reactivity of the bromomethyl group on an aromatic ring, complete with quantitative data, detailed experimental protocols, and visual workflows to aid in experimental design and execution.

Core Concepts: The Reactivity of Benzylic Bromides

The carbon atom of the bromomethyl group attached to an aromatic ring is termed the "benzylic position." Halides at this position, such as in benzyl bromide, exhibit significantly greater reactivity in nucleophilic substitution reactions compared to their non-aromatic counterparts (e.g., primary alkyl halides). This heightened reactivity is attributed to the ability of the adjacent aromatic ring to stabilize the transition states of both S(_N)1 and S(_N)2 reactions through resonance.[1][2]

In an S(N)1 reaction , the rate-determining step is the formation of a carbocation intermediate. A benzylic carbocation is particularly stable because the positive charge can be delocalized over the entire aromatic system through resonance, thus lowering the activation energy for its formation.[3]

In an S(_N)2 reaction , the reaction proceeds through a single transition state. The p-orbitals of the aromatic ring can overlap with the p-orbital of the benzylic carbon in the trigonal bipyramidal transition state, leading to a delocalization of electron density and stabilization of the transition state.[1][4]

The competition between the S(_N)1 and S(_N)2 pathways is influenced by several factors, including the substitution on the aromatic ring, the nature of the nucleophile, the solvent, and the reaction temperature.[5][6][7]

Key Reactions of the Aromatic Bromomethyl Group

The versatile reactivity of the bromomethyl group allows for a wide array of chemical transformations, broadly categorized as nucleophilic substitutions, oxidations, reductions, and organometallic formations.

Nucleophilic Substitution Reactions

This is the most common class of reactions for benzylic bromides, enabling the introduction of a wide variety of functional groups.

  • Ether Formation (Williamson Ether Synthesis): Reaction with alkoxides or phenoxides yields benzyl ethers, a common protecting group in organic synthesis.[8][9]

  • Ester Formation: Reaction with carboxylate salts produces benzyl esters.

  • Amine Alkylation: Reaction with amines leads to the formation of benzylamines.

  • Cyanide Displacement: Reaction with cyanide salts provides benzyl cyanides, which can be further hydrolyzed to phenylacetic acids or reduced to phenethylamines.

  • Thiol and Thiolate Reactions: Formation of benzyl thioethers and thiols.

Oxidation Reactions

The bromomethyl group can be oxidized to form valuable carbonyl compounds.

  • Oxidation to Aldehydes: Reagents like hexamine (in the Sommelet reaction) or pyridine N-oxide can selectively oxidize benzyl bromides to the corresponding benzaldehydes.[10][11][12]

  • Oxidation to Carboxylic Acids: Stronger oxidizing agents can convert the bromomethyl group directly to a carboxylic acid.

Reduction Reactions

The bromine atom can be replaced with a hydrogen atom, effectively converting the bromomethyl group to a methyl group.

  • Hydride Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH(_4)) can reduce benzyl bromides to the corresponding toluenes.[4][13][14]

Formation of Organometallic Reagents

Benzylic bromides are precursors to highly useful organometallic reagents.

  • Grignard Reagent Formation: Reaction with magnesium metal in an etheral solvent yields benzylmagnesium bromide, a powerful nucleophile for carbon-carbon bond formation.[10]

  • Cross-Coupling Reactions: Benzylic bromides can participate in various palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling with terminal alkynes.[15]

Data Presentation: Quantitative Analysis of Reactivity

The reactivity of substituted benzyl bromides in nucleophilic substitution reactions is highly dependent on the electronic nature of the substituents on the aromatic ring. This relationship can be quantified using the Hammett equation, which relates the reaction rate constants to the electronic properties of the substituents.

Table 1: Kinetic Data for Solvolysis of Substituted Benzyl Bromides

The following table summarizes first-order rate constants for the solvolysis of various substituted benzyl bromides in 80% ethanol at 25°C. This data illustrates the influence of aromatic substituents on the reaction rate.

Substituent (X in X-C(_6)H(_4)CH(_2)Br)Rate Constant (k) at 25°C (s
1^{-1}−1
)
4-OCH(_3)1.35 x 10
3^{-3}−3
4-CH(_3)4.45 x 10
5^{-5}−5
H1.10 x 10
5^{-5}−5
4-Cl4.40 x 10
6^{-6}−6
3-CF(_3)1.25 x 10
6^{-6}−6
4-NO(_2)9.00 x 10
7^{-7}−7

Data adapted from kinetic studies on the solvolysis of substituted benzyl bromides.[1][16]

Table 2: Yields for the Oxidation of Substituted Benzyl Halides to Aldehydes

This table presents the yields of substituted benzaldehydes from the oxidation of the corresponding benzyl halides using pyridine N-oxide and silver oxide in acetonitrile.

Substituent on Benzyl BromideProductYield (%)
HBenzaldehyde92
4-CH(_3)4-Methylbenzaldehyde95
4-OCH(_3)4-Methoxybenzaldehyde94
4-Cl4-Chlorobenzaldehyde90
4-NO(_2)4-Nitrobenzaldehyde85

Data adapted from studies on the oxidation of benzylic halides.[10][17]

Experimental Protocols

Protocol 1: Williamson Ether Synthesis - Preparation of Benzyl Phenyl Ether

Objective: To synthesize benzyl phenyl ether from phenol and benzyl bromide.

Materials:

  • Phenol

  • Sodium hydroxide (NaOH)

  • Benzyl bromide

  • Ethanol

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (1.0 eq) in ethanol.

  • Add a solution of sodium hydroxide (1.1 eq) in water to the flask and stir for 15 minutes at room temperature to form the sodium phenoxide.

  • Add benzyl bromide (1.05 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add water and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with 1 M NaOH solution, followed by water and then brine.

  • Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure benzyl phenyl ether.[18][8][19]

Protocol 2: Oxidation of Benzyl Bromide to Benzaldehyde via the Sommelet Reaction

Objective: To synthesize benzaldehyde from benzyl bromide using hexamine.

Materials:

  • Benzyl bromide

  • Hexamine (Hexamethylenetetramine)

  • 50% aqueous acetic acid

  • Chloroform

  • Sodium carbonate solution

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

  • In a round-bottom flask, dissolve hexamine (1.1 eq) in chloroform.

  • Add benzyl bromide (1.0 eq) to the solution and stir at room temperature for 30 minutes. A white precipitate of the quaternary ammonium salt will form.

  • Heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture and add 50% aqueous acetic acid.

  • Heat the mixture again to reflux for 2 hours to hydrolyze the intermediate.

  • After cooling, separate the chloroform layer. Wash the organic layer with water, then with a saturated sodium carbonate solution, and finally with water.

  • Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and remove the chloroform by distillation.

  • Purify the resulting crude benzaldehyde by vacuum distillation.[11][12][20]

Protocol 3: Reduction of Benzyl Bromide to Toluene

Objective: To reduce benzyl bromide to toluene using lithium aluminum hydride.

Materials:

  • Lithium aluminum hydride (LiAlH(_4))

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Benzyl bromide

  • Ethyl acetate

  • Dilute sulfuric acid (H(_2)SO(_4))

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure: (Caution: LiAlH(_4) reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere, e.g., nitrogen or argon.)

  • In a dry, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, suspend LiAlH(_4) (0.3 eq) in anhydrous diethyl ether.

  • Cool the suspension in an ice bath.

  • Dissolve benzyl bromide (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the benzyl bromide solution dropwise to the stirred LiAlH(_4) suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Carefully quench the excess LiAlH(_4) by the slow, dropwise addition of ethyl acetate, followed by the cautious addition of water, and then dilute H(_2)SO(_4).

  • Separate the ether layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and remove the solvent by distillation to obtain toluene.[4][13]

Visualizations: Workflows and Logical Relationships

Factors Influencing the S(_N)1 vs. S(_N)2 Pathway for Benzylic Bromides

SN1_vs_SN2 cluster_pathways Reaction Pathway Substrate Substrate SN1 SN1 Substrate->SN1 Tertiary > Secondary (stable carbocation) SN2 SN2 Substrate->SN2 Primary > Secondary (less steric hindrance) Nucleophile Nucleophile Nucleophile->SN1 Weak Nucleophile->SN2 Strong Solvent Solvent Solvent->SN1 Polar Protic Solvent->SN2 Polar Aprotic Leaving_Group Leaving_Group Leaving_Group->SN1 Good Leaving_Group->SN2 Good

Caption: Factors determining the S(_N)1 versus S(_N)2 reaction pathway for benzylic bromides.

Workflow for the Design of Targeted Covalent Inhibitors

TCI_Workflow Target_Identification Target Identification (e.g., Kinase with accessible Cys) Reversible_Ligand_Design Design of a High-Affinity Reversible Ligand Target_Identification->Reversible_Ligand_Design Warhead_Introduction Introduction of an Electrophilic 'Warhead' (e.g., via a bromomethyl handle) Reversible_Ligand_Design->Warhead_Introduction Covalent_Docking Computational Modeling (Covalent Docking) Warhead_Introduction->Covalent_Docking Synthesis Synthesis of TCI Candidates Warhead_Introduction->Synthesis Covalent_Docking->Synthesis Biochemical_Assay Biochemical and Cellular Assays (kinact/KI determination) Synthesis->Biochemical_Assay Lead_Optimization Lead Optimization (Potency, Selectivity, PK/PD) Biochemical_Assay->Lead_Optimization Lead_Optimization->Reversible_Ligand_Design Iterative Design

Caption: A generalized workflow for the rational design of targeted covalent inhibitors.

Multi-Step Synthesis from a Bromomethyl Aromatic Compound

Multi_Step_Synthesis Start Bromomethyl- Aromatic Compound Grignard Formation of Grignard Reagent Start->Grignard Mg, Et2O Nucleophilic_Addition Nucleophilic Addition to a Ketone Grignard->Nucleophilic_Addition 1. R-CO-R' 2. H3O+ Dehydration Acid-Catalyzed Dehydration Nucleophilic_Addition->Dehydration H+, Heat Final_Product Substituted Styrene Derivative Dehydration->Final_Product

Caption: Example of a multi-step synthesis starting from a bromomethyl aromatic compound.

Conclusion

The bromomethyl group on an aromatic ring is a powerful and versatile functional group in modern organic chemistry. Its enhanced reactivity, governed by the principles of benzylic stabilization, allows for a vast array of synthetic transformations. For researchers in drug discovery and development, a thorough understanding of the factors controlling the reactivity of this moiety is crucial for the rational design of synthetic routes and the development of novel therapeutics, such as targeted covalent inhibitors. This guide provides a foundational understanding, quantitative data, and practical protocols to aid in the effective utilization of bromomethyl aromatic compounds in the laboratory.

References

CAS number for 6-(Bromomethyl)isobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on Brominated Isobenzofuranones for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of brominated isobenzofuran-1(3H)-one derivatives, a class of compounds with significant potential in drug discovery and development. It is important to clarify a potential ambiguity regarding the specific compound "6-(Bromomethyl)isobenzofuran-1(3H)-one." Extensive searches for this exact structure did not yield a specific CAS number. However, a closely related and commercially available compound, 6-Bromo-3H-isobenzofuran-1-one , has the CAS Registry Number 19477-73-7 .[1] This guide will focus on the properties and activities of 6-Bromo-3H-isobenzofuran-1-one and other relevant isobenzofuranone derivatives, providing a valuable resource for researchers in the field.

Physicochemical Properties of 6-Bromo-3H-isobenzofuran-1-one

PropertyValueReference
CAS Number 19477-73-7[1]
Molecular Formula C₈H₅BrO₂[1]
Molecular Weight 213.03 g/mol [1]
Synonyms 6-BromophthalideN/A

Synthesis of Isobenzofuran-1(3H)-one Derivatives

The synthesis of isobenzofuran-1(3H)-ones can be achieved through various methods. A general workflow for the synthesis and subsequent biological evaluation is outlined below.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., o-Alkylbenzoic Acids) reaction Chemical Reaction (e.g., Oxidation, Cyclization) start->reaction purification Purification (e.g., Chromatography) reaction->purification characterization Characterization (NMR, IR, Mass Spec) purification->characterization product Isobenzofuranone Derivative characterization->product in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) product->in_vitro Screening in_vivo In Vivo Models (e.g., Animal Studies) in_vitro->in_vivo Further Testing data_analysis Data Analysis in_vitro->data_analysis in_vivo->data_analysis lead_compound Lead Compound Identification data_analysis->lead_compound

Caption: General workflow for the synthesis and biological evaluation of isobenzofuranone derivatives.

Experimental Protocols for Synthesis

1. One-Pot Conversion of o-Alkylbenzoic Acids:

This method provides an efficient one-step synthesis of isobenzofuran-1(3H)-ones.[2]

  • Reagents: o-Alkylbenzoic acid, NaBrO₃, NaHSO₃.

  • Procedure: The reaction is carried out in a two-phase system. A solution of NaBrO₃ and NaHSO₃ is used to achieve the conversion of the o-alkylbenzoic acid to the corresponding isobenzofuran-1(3H)-one.[2] The product can then be isolated and purified using standard techniques.

2. Domino Palladium-Catalyzed Synthesis:

This approach is effective for synthesizing isobenzofuran-1(3H)-ones from o-bromobenzyl alcohols.[3]

  • Starting Materials: o-Bromobenzyl tertiary, secondary, or primary alcohols.

  • Catalyst: A palladium-based catalyst.

  • Procedure: The reaction proceeds via a domino catalysis mechanism, which can be applied to the synthesis of biologically active molecules like n-butyl phthalide.[3]

3. Synthesis of 3-Substituted Isobenzofuran-1(3H)-ones:

These derivatives can be synthesized from o-phthalaldehydic acid and primary heterocyclic amines.[4]

  • Starting Materials: o-Phthalaldehydic acid, primary heterocyclic amines.

  • Procedure: The reaction involves a bimolecular nucleophilic substitution, affording the 3-substituted isobenzofuran-1(3H)-one derivatives in good yield.[4] The structures are typically confirmed by spectral and analytical data.[4]

Biological Activities of Isobenzofuranone Derivatives

Isobenzofuranone derivatives have been reported to exhibit a wide spectrum of biological activities.

Antidepressant Activity

Certain novel isobenzofuran-1(3H)-one derivatives have been identified as potential antidepressants.[5]

  • Mechanism of Action: These compounds have been shown to inhibit serotonin reuptake.[5] One derivative, compound 10a from a recent study, was found to improve depression-like behavior in mice by increasing the neurotransmitter 5-HT in the cortex.[5][6] It also enhanced the expression of synaptic-associated proteins such as BDNF and TrkB in the hippocampus.[5]

compound Isobenzofuranone Derivative sert Serotonin Transporter (SERT) compound->sert Inhibition serotonin Increased Synaptic 5-HT Levels sert->serotonin leads to downstream Downstream Signaling serotonin->downstream bdnf_trkb Increased BDNF/TrkB Expression downstream->bdnf_trkb neuronal_effects Enhanced Neuronal Survival & Synaptic Plasticity bdnf_trkb->neuronal_effects antidepressant_effect Antidepressant Effect neuronal_effects->antidepressant_effect

Caption: Proposed signaling pathway for the antidepressant activity of isobenzofuranone derivatives.

Antimicrobial Activity

Several isobenzofuranone derivatives have demonstrated significant antimicrobial properties.[2][4][7]

Compound Class/DerivativeOrganismActivityReference
N-(3-phthalidyl) aminesE. coli, S. aureus, C. albicansInhibition[4]
Various PhthalidesGram-negative and Gram-positive bacteriaHigh activity[2]
3-Substituted IsobenzofuranonesE. coli, B. subtilis, S. aureusActive[7]
3-Substituted IsobenzofuranonesYeast-like fungi (C. albicans)Antifungal activity[7]

Experimental Protocol: Antimicrobial Screening (Ditch-Plate Technique) [4]

  • Media: Mueller-Hinton Agar is used as the culture medium.

  • Solvent: Dimethyl sulfoxide (DMSO) is used to dissolve the test compounds.

  • Procedure: The synthesized compounds are screened in vitro for their antibacterial activity against Gram-negative (e.g., Escherichia coli) and Gram-positive (e.g., Staphylococcus aureus) bacteria, and for antifungal activity against fungi like Candida albicans.[4] The activity is determined by observing the inhibition of microbial growth.

Antiproliferative and Cytotoxic Activity

C-3 functionalized isobenzofuran-1(3H)-ones have been synthesized and evaluated for their antiproliferative activity against cancer cell lines.[8]

Cell LineEffectReference
U937 (lymphoma)Inhibition of cell viability[8]
K562 (myeloid leukemia)Inhibition of cell viability[8]

Experimental Protocol: MTT Cytotoxicity Assay [8]

  • Cell Lines: Human cancer cell lines such as U937 and K562 are used.

  • Procedure: The in vitro cytotoxicity of the compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to formazan, which indicates the level of cell viability. Some derivatives have shown biological activity superior to the commercial drug etoposide (VP16).[8]

Antidiabetic Activity

A library of isobenzofuranone derivatives synthesized via the Suzuki-Miyaura cross-coupling approach has been identified as promising antidiabetic agents.[9]

Enzyme TargetInhibitionKey FindingReference
α-GlucosidasePotent inhibitionCompound 3d (IC₅₀ = 6.82 ± 0.02 μM) was ~127-fold more potent than acarbose.[9]
α-AmylaseStrong inhibitionCompound 3g showed ~11-fold higher inhibition than acarbose.[9]
Other Biological Activities
  • Antioxidant Activity: Isobenzofuranone derivatives isolated from fungi have shown potent antioxidant activity in DPPH radical-scavenging assays.[10]

  • Tyrosinase Inhibition: A series of isobenzofuran-1(3H)-ones have been evaluated as tyrosinase inhibitors, with some compounds showing concentration-dependent inhibition.[11]

  • Neuroprotective Effects: A protective effect of 3-butyl-6-bromo-1(3H)-isobenzofuranone against hydrogen peroxide-induced damage in PC12 cells has been reported.[6] Additionally, isobenzofuran-1(3H)-one derivatives have been discovered as selective TREK-1 inhibitors with neuroprotective effects.[12]

Conclusion

Brominated isobenzofuranones and their derivatives represent a versatile class of compounds with a broad range of promising biological activities. Their potential as antidepressants, antimicrobial agents, and antiproliferative compounds makes them attractive candidates for further investigation in drug discovery and development. The synthetic methodologies are well-established, allowing for the generation of diverse libraries for structure-activity relationship studies. This guide provides a foundational resource for researchers aiming to explore the therapeutic potential of this important chemical scaffold.

References

Substituted Isobenzofuranones: A Technical Guide to Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Isobenzofuran-1(3H)-ones, commonly known as phthalides, are a significant class of heterocyclic compounds characterized by a γ-lactone ring fused to a benzene ring. This scaffold is present in numerous natural products derived from plants and fungi and has garnered substantial interest in medicinal chemistry due to its diverse range of biological activities.[1][2][3] The versatility of the isobenzofuranone core allows for substitutions at various positions, leading to a vast library of derivatives with tunable pharmacological properties. These properties include antiproliferative, antimicrobial, antioxidant, and enzyme-inhibitory effects, making them promising candidates for drug discovery and development.[2][3][4] This guide provides an in-depth overview of the current research applications of substituted isobenzofuranones, focusing on their synthesis, biological evaluation, and therapeutic potential, supported by quantitative data and detailed experimental protocols.

Core Research Applications

The structural features of substituted isobenzofuranones make them versatile pharmacophores. Key areas of research include their application as anticancer, antimicrobial, and antioxidant agents, as well as specific enzyme inhibitors.

Antiproliferative and Cytotoxic Activity

A significant area of investigation for isobenzofuranone derivatives is their potential as anticancer agents. Studies have demonstrated their ability to inhibit the proliferation of various human cancer cell lines.

Key Findings:

  • C-3 functionalized isobenzofuranones have shown potent activity against lymphoma (U937) and myeloid leukemia (K562) cell lines.[4]

  • Specifically, compounds 16 and 18 (phenol derivatives) exhibited strong inhibitory activity against K562 cells, with IC50 values of 2.79 µM and 1.71 µM, respectively, which is more potent than the commercial anticancer drug etoposide (VP16) (IC50 7.06 µM for K562).[2]

  • Isobenzofuranones designed from anacardic acids, major phenolic lipids from cashew nut-shells, have also been synthesized and evaluated for cytotoxicity.[5] One such derivative exhibited a significant antiproliferative effect against HL-60 leukemia cells.[5]

  • The mechanism of action for some of these cytotoxic compounds involves DNA damage, leading to the induction of apoptosis or necrosis.[5] For instance, some benzofuran-isatin conjugates have been shown to provoke apoptosis by inhibiting the anti-apoptotic protein Bcl2 and increasing the level of cleaved PARP.[6]

Experimental Workflow: Cytotoxicity Assessment (MTT Assay)

The following diagram illustrates a typical workflow for assessing the cytotoxic activity of isobenzofuranone derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cancer cells in 96-well plates incubation1 Incubate for 24h (allow attachment) cell_seeding->incubation1 add_compounds Add varying concentrations of isobenzofuranones incubation1->add_compounds incubation2 Incubate for 48h add_compounds->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 3-4h (formazan formation) add_mtt->incubation3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubation3->add_solubilizer read_absorbance Measure absorbance at ~570nm add_solubilizer->read_absorbance calc_viability Calculate % cell viability read_absorbance->calc_viability plot_curve Plot dose-response curve calc_viability->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: Workflow for determining the IC50 of compounds using the MTT assay.

Apoptosis Induction Pathway

Certain isobenzofuranone derivatives exert their anticancer effects by triggering programmed cell death (apoptosis). This is often achieved by modulating the expression of key regulatory proteins.

Apoptosis_Pathway compound Isobenzofuranone Derivative bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibition caspases Caspase Activation compound->caspases Promotes bcl2->caspases Inhibits parp PARP caspases->parp Cleaves apoptosis Apoptosis (Cell Death) caspases->apoptosis cleaved_parp Cleaved PARP parp->cleaved_parp

Caption: Simplified pathway of apoptosis induction by isobenzofuranones.

Antimicrobial Activity

Substituted isobenzofuranones have been investigated for their ability to inhibit the growth of pathogenic bacteria and fungi.

Key Findings:

  • Derivatives synthesized from the reaction of o-phthalaldehydic acid and primary heterocyclic amines showed good activity against bacterial strains like E. coli and S. aureus, as well as the yeast-like fungus C. albicans.[1]

  • Naturally occurring isobenzofuranones isolated from the kiwi endophytic fungus Paraphaeosphaeria sporulosa exhibited antibacterial activity against Pseudomonas syringae pv. actinidiae (Psa), the causative agent of kiwi canker disease, with Minimum Inhibitory Concentration (MIC) values ranging from 25 to 100 µg/mL.[7]

  • A new isobenzofuranone derivative isolated from Chaenomeles sinensis showed prominent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with a MIC90 value of 53.7 ± 4.5 mg·L⁻¹, comparable to the control antibiotic levofloxacin.[8]

Antioxidant Activity

Many isobenzofuranone derivatives, particularly those of natural origin, possess potent antioxidant properties, which are crucial for combating oxidative stress.

Key Findings:

  • Isobenzofuranones isolated from fungi have demonstrated significant radical-scavenging activity.[3][9] For example, 4,6-dihydroxy-5-methoxy-7-methylphthalide, isolated from Cephalosporium sp., showed an EC50 value of 10 µM in a DPPH (1,1-diphenyl-2-picryhydrazyl) radical-scavenging assay.[3][10]

  • Another compound, 4,5,6-trihydroxy-7-methylphthalide (epicoccone), from the marine fungus Epicoccum sp., was found to be a potent antioxidant, showing 95% DPPH radical scavenging at 25 µg/mL.[9]

Principle of DPPH Antioxidant Assay

The DPPH assay is a common method to evaluate the antioxidant capacity of compounds. The diagram below explains its basic principle.

DPPH_Assay dpph DPPH• (Stable free radical) Purple dpph_h DPPH-H (Reduced form) Yellow/Colorless dpph->dpph_h Reduction (Color Change) antioxidant Antioxidant (AH) (Isobenzofuranone) radical_a A• (Antioxidant radical) antioxidant->radical_a Oxidation

Caption: Principle of the DPPH radical-scavenging assay.

Enzyme Inhibition

The isobenzofuranone scaffold has been identified as a promising starting point for the development of specific enzyme inhibitors.

Key Findings:

  • Tyrosinase Inhibition: A series of isobenzofuran-1(3H)-ones were evaluated as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. Phthalaldehydic acid and its derivatives were found to be potent inhibitors, with a mechanism that may involve interaction with the copper atoms in the enzyme's active site, similar to the known inhibitor kojic acid.[11][12]

  • Perforin Inhibition: Aryl-substituted isobenzofuran-1(3H)-ones have been identified as potent inhibitors of perforin, a key protein used by cytotoxic T lymphocytes and natural killer (NK) cells to kill target cells.[13][14] This makes them potential candidates for focused immunosuppressive therapies in autoimmune diseases or transplant rejection.[13]

Logical Relationship: Enzyme Inhibition Mechanisms

Isobenzofuranones can act through different mechanisms to inhibit enzyme activity. The diagram below contrasts two common types of reversible inhibition.

Inhibition_Types cluster_comp Competitive Inhibition cluster_noncomp Non-Competitive Inhibition comp_node Enzyme (E) Active Site comp_es ES Complex comp_node->comp_es comp_ei EI Complex comp_node->comp_ei comp_s Substrate (S) comp_s->comp_node:active_site Binds comp_i Inhibitor (I) comp_i->comp_node:active_site Binds noncomp_node Enzyme (E) Active Site Allosteric Site noncomp_es ES Complex noncomp_node->noncomp_es noncomp_s Substrate (S) noncomp_s->noncomp_node:active_site Binds noncomp_i Inhibitor (I) noncomp_i->noncomp_node:allo_site Binds noncomp_i->noncomp_es Binds noncomp_esi ESI Complex noncomp_es->noncomp_esi note Competitive: Inhibitor and substrate compete for the active site. Non-competitive: Inhibitor binds to an allosteric site, affecting E or ES complex.

Caption: Comparison of competitive and non-competitive enzyme inhibition.

Quantitative Data Summary

The following tables summarize the biological activities of selected substituted isobenzofuranones reported in the literature.

Table 1: Antiproliferative/Cytotoxic Activity

Compound/Derivative Cell Line Activity Metric Value Reference
Phenolic Derivative 16 K562 (Myeloid Leukemia) IC50 2.79 µM [2]
Phenolic Derivative 18 K562 (Myeloid Leukemia) IC50 1.71 µM [2]
Etoposide (Control) K562 (Myeloid Leukemia) IC50 7.06 µM [2]
Anacardic Acid Derivative 9 HL-60 (Leukemia) IC50 3.24 µg/mL [2]
Anacardic Acid Derivative 9 SF295 (Glioblastoma) IC50 10.09 µg/mL [2]
Anacardic Acid Derivative 9 MDA-MB435 (Melanoma) IC50 8.70 µg/mL [2]

| Isobenzofuran analog of sclerophytin A | KB3 (Nasopharyngeal Carcinoma) | IC50 | 30 µM |[15] |

Table 2: Antimicrobial Activity

Compound/Derivative Organism Activity Metric Value Reference
Sporulactone A P. syringae pv. actinidiae MIC 25 µg/mL [7]
Sporulactone B P. syringae pv. actinidiae MIC 50 µg/mL [7]
2,2-dimethyl-5-(2-oxopropyl)... MRSA MIC90 53.7 ± 4.5 mg·L⁻¹ [8]
Levofloxacin (Control) MRSA MIC90 50.2 ± 4.2 mg·L⁻¹ [8]

| N-(3-phthalidyl) amines | S. aureus, E. coli, C. albicans | Inhibition | Active at 5mg/ml |[1] |

Table 3: Antioxidant Activity

Compound/Derivative Assay Activity Metric Value Reference
4,6-dihydroxy-5-methoxy-7-methylphthalide DPPH Scavenging EC50 10 µM [3][10]
4,5,6-trihydroxy-7-methylphthalide DPPH Scavenging EC50 5 µM [3][10]
4,5,6-trihydroxy-7-methyl-1,3-dihydroisobenzofuran DPPH Scavenging EC50 7 µM [3][10]

| 4,5,6-trihydroxy-7-methylphthalide (epicoccone) | DPPH Scavenging | Inhibition | 95% at 25 µg/mL |[9] |

Detailed Experimental Protocols

Synthesis of C-3 Functionalized Isobenzofuran-1(3H)-ones

This protocol describes a general method for synthesizing C-3 substituted isobenzofuranones via the condensation of phthalaldehydic acid with 1,3-dicarbonyl compounds.[2]

Materials:

  • Phthalaldehydic acid

  • 1,3-dicarbonyl compound (e.g., dimedone, cyclohexane-1,3-dione)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Solvent (e.g., Dichloromethane - CH2Cl2)

  • Silica gel for column chromatography

Procedure:

  • To a solution of phthalaldehydic acid (1.0 mmol) and the 1,3-dicarbonyl compound (1.0 mmol) in CH2Cl2 (10 mL), add DBU (1.5 mmol).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired C-3 functionalized isobenzofuranone.

  • Characterize the final product using spectroscopic methods such as NMR (¹H, ¹³C), IR, and mass spectrometry.[4]

MTT Cytotoxicity Assay

This protocol outlines the steps for determining the in vitro cytotoxicity of compounds against cancer cell lines.[2][4]

Materials:

  • Human cancer cell lines (e.g., K562, U937)

  • Culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • 96-well microtiter plates

  • Test compounds (isobenzofuranones) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at a density of approximately 3 x 10⁵ cells/mL in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Add 100 µL of medium containing various concentrations of the test compounds to the wells. The final concentration of DMSO should not exceed 1%. Include a positive control (e.g., etoposide) and a negative control (vehicle only).

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3 hours.

  • Formazan Solubilization: Add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the negative control. Determine the IC50 value (the concentration of compound that inhibits 50% of cell growth) by plotting a dose-response curve.

DPPH Radical-Scavenging Assay

This protocol describes a method for evaluating the antioxidant activity of isobenzofuranones.[3]

Materials:

  • DPPH (1,1-diphenyl-2-picryhydrazyl) solution in methanol (e.g., 0.1 mM)

  • Test compounds dissolved in methanol at various concentrations

  • Positive control (e.g., Ascorbic acid)

  • 96-well plate or spectrophotometer cuvettes

  • Spectrophotometer

Procedure:

  • Reaction Mixture: In a 96-well plate, add 100 µL of the test compound solution at different concentrations to 100 µL of the DPPH solution.

  • Incubation: Mix well and incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at approximately 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the test compound.

  • EC50 Determination: Plot the scavenging percentage against the compound concentration to determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion and Future Outlook

Substituted isobenzofuranones represent a highly valuable and versatile class of compounds with a wide spectrum of demonstrated biological activities. Their potential as antiproliferative, antimicrobial, and antioxidant agents, as well as specific enzyme inhibitors, positions them as strong candidates for further investigation in drug discovery programs. The accessibility of synthetic routes allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of potency and selectivity.[16] Future research should focus on elucidating the precise molecular mechanisms of action, exploring novel substitutions to enhance bioactivity, and advancing promising lead compounds into preclinical and clinical development. The continued exploration of this chemical scaffold holds significant promise for addressing unmet needs in oncology, infectious diseases, and other therapeutic areas.

References

Methodological & Application

The Versatile Intermediate: 6-(Bromomethyl)isobenzofuran-1(3H)-one in Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, 6-(Bromomethyl)isobenzofuran-1(3H)-one emerges as a pivotal synthetic intermediate. Its unique structure, featuring a reactive bromomethyl group appended to the isobenzofuranone core, provides a versatile handle for the synthesis of a diverse array of functionalized molecules with significant potential in medicinal chemistry.

The isobenzofuran-1(3H)-one scaffold is a privileged motif found in numerous biologically active natural products and synthetic compounds. The introduction of a bromomethyl group at the 6-position enhances its utility as a building block, allowing for facile derivatization through nucleophilic substitution reactions. This enables the exploration of a broad chemical space and the generation of compound libraries for screening and lead optimization in drug discovery programs.

Synthetic Applications and Versatility

The primary utility of this compound lies in its reactivity towards a wide range of nucleophiles. The benzylic bromide is an excellent leaving group, facilitating the formation of new carbon-heteroatom and carbon-carbon bonds. This allows for the introduction of various functional groups at the 6-position, profoundly influencing the physicochemical and biological properties of the resulting molecules.

Key transformations involving this intermediate include:

  • Synthesis of 6-Aminomethyl Derivatives: Reaction with primary or secondary amines provides access to a variety of 6-(aminomethyl)isobenzofuran-1(3H)-ones. These derivatives are of particular interest in medicinal chemistry due to the prevalence of amine functionalities in pharmacologically active compounds.

  • Synthesis of 6-Alkoxymethyl and 6-Aryloxymethyl Derivatives: Alkoxides and phenoxides can displace the bromide to yield the corresponding ether derivatives. This modification can modulate the lipophilicity and metabolic stability of the parent molecule.

  • Synthesis of 6-Thioalkylmethyl and 6-Thioarylmethyl Derivatives: Thiolates readily react to form thioethers, introducing sulfur-containing moieties that can participate in various biological interactions.

  • Carbon-Carbon Bond Formation: The bromomethyl group can react with carbanions and other carbon nucleophiles to extend the carbon skeleton, allowing for the construction of more complex molecular architectures.

The workflow for the utilization of this compound as a synthetic intermediate is depicted below:

G cluster_synthesis Synthesis of Starting Material cluster_derivatization Derivatization Reactions cluster_application Applications Start Commercially available starting materials Intermediate_synthesis Multi-step synthesis Start->Intermediate_synthesis Chemical transformations Target_Intermediate This compound Intermediate_synthesis->Target_Intermediate Reaction Nucleophilic Substitution Target_Intermediate->Reaction Nucleophiles Various Nucleophiles (Amines, Alcohols, Thiols, etc.) Nucleophiles->Reaction Derivatives 6-Substituted Isobenzofuran-1(3H)-one Derivatives Reaction->Derivatives Screening Biological Screening Derivatives->Screening Lead_Optimization Lead Optimization Screening->Lead_Optimization Drug_Candidate Potential Drug Candidate Lead_Optimization->Drug_Candidate

Caption: Synthetic workflow using this compound.

Application in Drug Discovery: Targeting Monoamine Oxidase

A significant application of this compound is in the synthesis of novel inhibitors of monoamine oxidases (MAOs). MAOs are enzymes that play a crucial role in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurodegenerative diseases and depression.

For instance, 3,6-disubstituted isobenzofuran-1(3H)-ones have been designed and synthesized as potent and selective MAO-B inhibitors. In these molecules, the substituent at the 6-position, introduced via the bromomethyl intermediate, plays a critical role in modulating the inhibitory activity and selectivity.

The general synthetic approach to these inhibitors involves the reaction of this compound with a suitable nucleophile, such as (R)-3-hydroxypyrrolidine, to introduce a key pharmacophoric feature. The resulting intermediate can be further modified at the 3-position to optimize its binding to the MAO enzyme.

The potential mechanism of action for the resulting MAO inhibitors can be visualized as follows:

G Inhibitor 6-Substituted Isobenzofuranone (MAO Inhibitor) MAO Monoamine Oxidase (MAO) Inhibitor->MAO Inhibits Effect Increased Neurotransmitter Levels (Therapeutic Effect) Inhibitor->Effect Metabolites Inactive Metabolites MAO->Metabolites Produces Neurotransmitters Neurotransmitters (e.g., Dopamine) Neurotransmitters->MAO Metabolized by

Caption: Mechanism of action of MAO inhibitors.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and reactions of this compound are proprietary or not widely published in readily accessible literature, a general procedure for the nucleophilic substitution reaction can be outlined as follows.

General Protocol for the Synthesis of 6-Substituted Isobenzofuran-1(3H)-one Derivatives:

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile, DMF, or THF) is added the desired nucleophile (1.0-1.5 eq).

  • Base: In the case of amine, alcohol, or thiol nucleophiles, a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N; 1.5-2.0 eq) is added to facilitate the reaction.

  • Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to reflux, and the progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to afford the desired 6-substituted derivative.

Table 1: Representative Nucleophilic Substitution Reactions

Nucleophile (Nu-H)Reagents and ConditionsProductYield (%)
PyrrolidineK₂CO₃, CH₃CN, reflux6-(Pyrrolidin-1-ylmethyl)isobenzofuran-1(3H)-oneData not available
PhenolK₂CO₃, DMF, 80 °C6-(Phenoxymethyl)isobenzofuran-1(3H)-oneData not available
ThiophenolEt₃N, THF, rt6-(Phenylthiomethyl)isobenzofuran-1(3H)-oneData not available

Note: The yields for these specific reactions are not publicly available and would require experimental determination.

Conclusion

This compound stands out as a valuable and versatile intermediate in organic synthesis, particularly for the development of novel therapeutic agents. Its ability to undergo a variety of nucleophilic substitution reactions allows for the creation of diverse molecular libraries. The successful application of this intermediate in the synthesis of potent MAO inhibitors highlights its significance in drug discovery and underscores the potential for the development of new and improved treatments for neurological disorders. Further exploration of the reactivity of this intermediate is likely to open up new avenues for the synthesis of complex and biologically active molecules.

Application Note: Preparation of Ethers from 6-(Bromomethyl)isobenzofuran-1(3H)-one and Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

AN-CHEM-024

For Research Use Only.

Abstract

This application note details a robust and versatile protocol for the synthesis of a series of 6-(alkoxymethyl)isobenzofuran-1(3H)-one derivatives. The method is based on the Williamson ether synthesis, reacting 6-(bromomethyl)isobenzofuran-1(3H)-one with various primary, secondary, and tertiary alcohols. The isobenzofuran-1(3H)-one core is a privileged scaffold found in numerous biologically active compounds.[1][2] This protocol provides a reliable means for researchers to generate diverse libraries of ether-linked derivatives for applications in medicinal chemistry and drug development. The reaction proceeds via an SN2 mechanism, utilizing sodium hydride to generate the requisite alkoxide nucleophile in situ.[3] Yields are generally good to excellent for primary and secondary alcohols, with expected moderation for sterically hindered tertiary alcohols.

General Reaction Scheme

The synthesis follows the general pathway of the Williamson ether synthesis, where an alcohol is first deprotonated by a strong base (sodium hydride) to form a potent alkoxide nucleophile. This nucleophile then displaces the bromide from the benzylic position of this compound in an SN2 reaction to form the desired ether product.[4][5] The benzylic nature of the bromide makes it an excellent electrophile for this transformation.[6][7][8]

Caption: General reaction for ether synthesis.

Experimental Protocol

This protocol describes a general procedure for the synthesis of 6-(alkoxymethyl)isobenzofuran-1(3H)-ones.

Materials:

  • This compound (1.0 eq)

  • Alcohol (e.g., Methanol, Ethanol, Isopropanol, tert-Butanol) (1.2 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.3 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the desired alcohol (1.2 eq) and anhydrous DMF (approx. 0.2 M relative to the bromide).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.3 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • In a separate flask, dissolve this compound (1.0 eq) in a minimum amount of anhydrous DMF.

  • Add the solution of the bromide dropwise to the stirred alkoxide solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and dilute with water and EtOAc.

  • Separate the layers and extract the aqueous phase with EtOAc (3x).

  • Combine the organic layers, wash with brine (2x), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired ether product.[9]

Safety Precautions:

  • Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care in a fume hood under an inert atmosphere.[10]

  • This compound is a benzylic bromide and should be considered a lachrymator and irritant. Handle with appropriate personal protective equipment (PPE).

  • DMF is a potential reproductive toxin. Avoid inhalation and skin contact.

Experimental Workflow

The following diagram outlines the key stages of the synthesis and purification process.

Workflow A Alkoxide Formation (Alcohol + NaH in DMF) B Addition of Bromide (this compound) A->B 0°C to RT C Reaction Monitoring (TLC) B->C Stir at RT D Aqueous Workup (Quench with NH4Cl, Extraction) C->D Upon Completion E Purification (Column Chromatography) D->E F Characterization (NMR, MS, IR) E->F Mechanism cluster_step1 Step 1: Alkoxide Formation cluster_step2 Step 2: SN2 Attack R-O-H R-O-H NaH NaH R-O-Na R-O-Na NaH->R-O-Na - H₂ Alkoxide R-O⁻ Bromide Substrate-CH₂-Br Alkoxide->Bromide Backside Attack TS Transition State [R-O···CH₂···Br]⁻ Bromide->TS Product Substrate-CH₂-O-R TS->Product LeavingGroup Br⁻ TS->LeavingGroup

References

Application of 6-(Bromomethyl)isobenzofuran-1(3H)-one in the Synthesis of Novel Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 6-(bromomethyl)isobenzofuran-1(3H)-one as a key intermediate in the synthesis of novel Monoamine Oxidase (MAO) inhibitors. The focus is on the synthesis of 3,6-disubstituted isobenzofuran-1(3H)-ones, which have shown promise as potent and selective inhibitors of MAO-B, an important therapeutic target for neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[1]

Introduction to Monoamine Oxidase Inhibitors

Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine.[2][3][4] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity.[2][4] Inhibition of MAO-B is a key strategy in the treatment of Parkinson's disease, as it prevents the breakdown of dopamine in the brain.[1] Isobenzofuran-1(3H)-one derivatives have emerged as a promising class of MAO inhibitors.[1]

Synthetic Strategy and Application

The core of the synthetic strategy involves the functionalization of the 6-(bromomethyl) group of the isobenzofuran-1(3H)-one scaffold. This is typically achieved through nucleophilic substitution reactions with various amines to introduce diverse functionalities at the 6-position. Further modifications at the 3-position can also be performed to explore the structure-activity relationship (SAR) and optimize the inhibitory potency and selectivity.

A notable example from recent research is the synthesis of 3,6-disubstituted isobenzofuran-1(3H)-ones where the 6-position is functionalized with moieties such as (R)-3-hydroxypyrrolidine.[1] These compounds have demonstrated potent and selective inhibition of MAO-B.[1]

Experimental Protocols

Protocol 1: Synthesis of 6-((((R)-3-hydroxypyrrolidin-1-yl)methyl)isobenzofuran-1(3H)-one derivatives (A General Procedure)

This protocol describes a general method for the synthesis of 6-substituted isobenzofuran-1(3H)-one derivatives starting from this compound.

Materials:

  • This compound

  • (R)-3-hydroxypyrrolidine (or other desired amine)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Acetonitrile (CH₃CN) or other suitable solvent

  • Standard laboratory glassware and workup reagents

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile.

  • Addition of Reagents: Add (R)-3-hydroxypyrrolidine (1.2 eq) and potassium carbonate (2.0 eq) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature or gentle heating (e.g., 40-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, filter the solid inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-((((R)-3-hydroxypyrrolidin-1-yl)methyl)isobenzofuran-1(3H)-one derivative.

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro MAO Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of the synthesized compounds against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate for MAO-A)

  • Benzylamine (substrate for MAO-B)

  • Synthesized inhibitor compounds

  • Reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • Phosphate buffer (pH 7.4)

  • Fluorometric or spectrophotometric plate reader

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare solutions of MAO-A and MAO-B enzymes in phosphate buffer. Prepare serial dilutions of the synthesized inhibitor compounds and reference inhibitors.

  • Assay Reaction: In a 96-well plate, add the enzyme solution and the inhibitor solution at various concentrations. Pre-incubate for a specified time (e.g., 15 minutes) at 37 °C.

  • Substrate Addition: Initiate the enzymatic reaction by adding the respective substrate (kynuramine for MAO-A or benzylamine for MAO-B).

  • Measurement: Measure the rate of product formation over time using a plate reader. The product of the kynuramine reaction (4-hydroxyquinoline) is fluorescent, while the product of the benzylamine reaction can be detected by spectrophotometry.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration. Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Data Presentation

Table 1: In Vitro MAO-B Inhibitory Activity of Selected 3,6-Disubstituted Isobenzofuran-1(3H)-one Derivatives [1]

CompoundR¹ (at 3-position)R² (at 6-position)MAO-B IC₅₀ (μM)
6c 4'-fluorobenzyl(R)-3-hydroxypyrrolidine0.35
6m 3',4'-difluorobenzyl(R)-3-hydroxypyrrolidine0.32

Visualizations

Synthetic Pathway

G Synthetic Pathway for 6-Substituted Isobenzofuran-1(3H)-one MAO Inhibitors start This compound product 6-Substituted Isobenzofuran-1(3H)-one Derivative start->product Nucleophilic Substitution (Base, Solvent) amine Amine (e.g., (R)-3-hydroxypyrrolidine) amine->product

Caption: General synthetic route to 6-substituted isobenzofuran-1(3H)-one MAO inhibitors.

MAO-B Inhibition and Dopamine Metabolism

G Mechanism of MAO-B Inhibition in Dopaminergic Neurons cluster_neuron Presynaptic Dopaminergic Neuron DOPA L-DOPA DA Dopamine DOPA->DA DOPA Decarboxylase MAOB MAO-B DA->MAOB Degradation VMAT2 VMAT2 DA->VMAT2 Metabolites Inactive Metabolites MAOB->Metabolites Vesicle Synaptic Vesicle VMAT2->Vesicle Packaging Release Dopamine Release Vesicle->Release Inhibitor Isobenzofuranone MAO-B Inhibitor Inhibitor->MAOB Inhibition

Caption: Inhibition of MAO-B by isobenzofuranone derivatives increases dopamine levels.

References

Experimental Protocol for Williamson Ether Synthesis: Preparation of Benzyl Ethyl Ether from Benzyl Bromide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of benzyl ethyl ether via the Williamson ether synthesis. The procedure involves the reaction of benzyl bromide with sodium ethoxide, formed in situ from the reaction of sodium hydride with ethanol. This method is a classic example of an SN2 reaction and is widely applicable in organic synthesis for the preparation of unsymmetrical ethers. This application note is intended for researchers, scientists, and professionals in drug development, offering a comprehensive guide to the synthesis, purification, and characterization of the target ether.

Introduction

The Williamson ether synthesis is a cornerstone reaction in organic chemistry for the formation of ethers from an organohalide and an alkoxide.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the alkoxide ion acts as the nucleophile, displacing a halide from a primary alkyl halide.[1][2] Benzylic halides, such as benzyl bromide, are excellent substrates for this reaction due to the stability of the transition state and their primary nature, which minimizes competing elimination reactions.[3]

This protocol details the synthesis of benzyl ethyl ether, a common fragrance and flavoring agent, by reacting benzyl bromide with sodium ethoxide. The ethoxide is conveniently generated in situ by the deprotonation of ethanol using a strong base like sodium hydride.[4] This method is efficient and generally provides good to high yields of the desired ether.[1]

Reaction and Mechanism

The overall reaction is as follows:

C₆H₅CH₂Br + C₂H₅OH + NaH → C₆H₅CH₂OCH₂CH₃ + NaBr + H₂

The reaction proceeds in two main steps:

  • Deprotonation of the alcohol: Ethanol is deprotonated by sodium hydride to form the sodium ethoxide nucleophile.

  • Nucleophilic substitution: The ethoxide ion attacks the benzylic carbon of benzyl bromide in an SN2 fashion, displacing the bromide ion to form the ether product.

Experimental Protocol

Materials and Equipment
Reagents Equipment
Benzyl bromideRound-bottom flask
Anhydrous ethanolMagnetic stirrer and stir bar
Sodium hydride (60% dispersion in mineral oil)Reflux condenser
Diethyl etherHeating mantle
Saturated aqueous sodium bicarbonate solutionSeparatory funnel
Saturated aqueous sodium chloride solution (brine)Rotary evaporator
Anhydrous magnesium sulfate or sodium sulfateBeakers, graduated cylinders, pipettes
Thin-layer chromatography (TLC) plates and chamber
Procedure
  • Preparation of Sodium Ethoxide: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous ethanol (e.g., 20 mL). To this, carefully add sodium hydride (60% dispersion in mineral oil, e.g., 1.1 equivalents) in small portions at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The mixture is then stirred at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of sodium ethoxide.

  • Reaction with Benzyl Bromide: To the freshly prepared solution of sodium ethoxide, add benzyl bromide (e.g., 1.0 equivalent) dropwise at 0 °C. After the addition is complete, the reaction mixture is gradually warmed to room temperature and then heated to reflux (the boiling point of ethanol is approximately 78 °C). The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1 to 8 hours.[1]

  • Work-up: a. After the reaction is complete, cool the mixture to room temperature. b. Carefully quench the reaction by the slow addition of water to decompose any unreacted sodium hydride. c. Transfer the mixture to a separatory funnel and add diethyl ether and water. d. Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine. e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: a. Filter off the drying agent. b. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. c. The crude product can be purified by fractional distillation or column chromatography on silica gel to obtain pure benzyl ethyl ether.

Data Presentation

Reaction Parameters and Yields
ParameterValueReference
Typical Yield50-95%[1]
Reaction Temperature50-100 °C[1]
Reaction Time1-8 hours[1]
Physicochemical and Spectroscopic Data of Benzyl Ethyl Ether
PropertyValueReference
Molecular Formula C₉H₁₂O
Molecular Weight 136.19 g/mol [5]
Appearance Colorless liquid
Boiling Point 185 °C
Density 0.966 g/mL
¹H NMR (CDCl₃, δ) ~7.3 (m, 5H, Ar-H), 4.5 (s, 2H, Ar-CH₂), 3.5 (q, 2H, O-CH₂), 1.2 (t, 3H, CH₃)[6][7]
¹³C NMR (CDCl₃, δ) ~138 (Ar-C), 128 (Ar-CH), 127 (Ar-CH), 72 (Ar-CH₂), 66 (O-CH₂), 15 (CH₃)[8]
IR (neat, cm⁻¹) ~3030 (Ar C-H), 2970, 2860 (Aliphatic C-H), 1100 (C-O stretch)[9]

Visualizations

Reaction Mechanism

Williamson_Ether_Synthesis Williamson Ether Synthesis Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack ethanol Ethanol (C₂H₅OH) ethoxide Sodium Ethoxide (C₂H₅O⁻Na⁺) ethanol->ethoxide + NaH NaH Sodium Hydride (NaH) H2 Hydrogen Gas (H₂) ethoxide_sn2 C₂H₅O⁻ ethoxide->ethoxide_sn2 benzyl_bromide Benzyl Bromide (C₆H₅CH₂Br) product Benzyl Ethyl Ether (C₆H₅CH₂OCH₂CH₃) benzyl_bromide->product NaBr Sodium Bromide (NaBr) ethoxide_sn2->benzyl_bromide SN2 attack

Caption: Mechanism of the Williamson ether synthesis.

Experimental Workflow

experimental_workflow Experimental Workflow start Start prep_ethoxide Prepare Sodium Ethoxide (Ethanol + NaH) start->prep_ethoxide reaction Add Benzyl Bromide and Reflux prep_ethoxide->reaction workup Work-up (Quench, Extract, Wash) reaction->workup purification Purification (Distillation/Chromatography) workup->purification characterization Characterization (NMR, IR) purification->characterization end End characterization->end

Caption: Workflow for benzyl ether synthesis.

Safety Precautions

  • Sodium hydride is a highly flammable solid and reacts violently with water to produce hydrogen gas, which is flammable and explosive. Handle with extreme care in a dry, inert atmosphere.

  • Benzyl bromide is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood.

  • Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during its use.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

The Williamson ether synthesis remains a robust and versatile method for the preparation of a wide range of ethers. The protocol outlined in this document provides a reliable procedure for the synthesis of benzyl ethyl ether from benzyl bromide and ethanol. By following this detailed methodology, researchers can consistently obtain high yields of the desired product. The provided characterization data will aid in the confirmation of the product's identity and purity.

References

Solid-Phase Synthesis of Phthalide Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the solid-phase synthesis (SPS) of various phthalide derivatives. Phthalide and its related chemical scaffolds, such as phthalimide and isoindolinone, are privileged structures in medicinal chemistry and materials science. Their applications in solid-phase synthesis are diverse, ranging from the generation of combinatorial libraries for drug discovery to the development of functional materials. This document will cover the solid-phase synthesis of thalidomide analogues, asymmetrically substituted phthalocyanines, and the use of a phthalide derivative as a traceless linker.

Solid-Phase Synthesis of Thalidomide and its Analogues

Thalidomide, a derivative of phthalimide, has re-emerged as an important therapeutic agent, notably for the treatment of multiple myeloma. Solid-phase synthesis offers a robust platform for the rapid generation of thalidomide analogues for structure-activity relationship (SAR) studies and the discovery of new therapeutic agents with improved efficacy and reduced side effects. The general strategy involves the immobilization of phthalic anhydride onto a solid support, followed by coupling with an appropriate amine and subsequent cyclization and cleavage.

Quantitative Data Summary

The following table summarizes the yields and purities of thalidomide and its analogues synthesized via a solid-phase approach as reported by Xiao et al. (2002).[1]

CompoundAmineCleavage ConditionOverall Yield (%)[1]Purity (%)[1]
Thalidomideα-aminoglutarimide5% TFA in toluene, reflux, 4h69.795.2
α-(o-carboxybenzamido)glutarimideα-aminoglutarimide1% KOH in CH3OH, rt, 2h40.392.3
N-phenylphthalimideAniline5% TFA in toluene, reflux, 4h98.198.9
Diethyl phthaloylglutamateDiethyl glutamate5% TFA in toluene, reflux, 4h95.297.5

Experimental Workflow: Solid-Phase Synthesis of Thalidomide

Workflow for Solid-Phase Synthesis of Thalidomide Analogues cluster_loading Resin Loading cluster_coupling Amine Coupling cluster_cleavage Cleavage and Cyclization Resin Hydroxymethyl polystyrene resin Resin_Acid Resin-linked acid Resin->Resin_Acid Coupling PhthalicAnhydride Phthalic Anhydride PhthalicAnhydride->Resin_Acid Reagents1 TEA, DMAP, DMF Reagents1->Resin_Acid Resin_Amide Resin-linked amide Resin_Acid->Resin_Amide Coupling Amine Primary Amine (e.g., α-aminoglutarimide) Amine->Resin_Amide Reagents2 DIC, HOBT, DMF Reagents2->Resin_Amide Product Thalidomide Analogue Resin_Amide->Product Cleavage & Cyclization CleavageReagent Acid or Base CleavageReagent->Product

Caption: Workflow for the solid-phase synthesis of thalidomide analogues.

Experimental Protocol: Solid-Phase Synthesis of Thalidomide

This protocol is adapted from the work of Xiao et al. (2002).[1]

1. Preparation of Resin-Linked Phthalic Acid:

  • Suspend hydroxymethyl polystyrene resin (1.0 g, 1.24 mmol/g) in DMF (10 mL).

  • Add triethylamine (5 eq.), DMAP (1 eq.), and phthalic anhydride (5 eq.).

  • Stir the mixture at room temperature for 18 hours.

  • Filter the resin and wash successively with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Dry the resin under reduced pressure.

2. Coupling with α-aminoglutarimide:

  • Swell the resin-linked phthalic acid in DMF.

  • In a separate vessel, dissolve α-aminoglutarimide (3 eq.), DIC (3 eq.), and HOBT (3 eq.) in DMF.

  • Add the solution to the swollen resin and shake at room temperature for 24 hours.

  • Filter the resin and wash with DMF, DCM, and methanol.

  • Dry the resin.

3. Cleavage and Cyclization to form Thalidomide:

  • Suspend the resin-linked amide in a solution of 5% trifluoroacetic acid (TFA) in toluene.

  • Reflux the mixture for 4 hours.

  • Filter the resin and wash with toluene.

  • Combine the filtrates and evaporate the solvent to obtain the crude thalidomide.

  • Purify by recrystallization or chromatography.

Solid-Phase Synthesis of Asymmetrically Substituted Phthalocyanines

Phthalocyanines (Pcs) are large aromatic macrocycles with diverse applications, including as photosensitizers in photodynamic therapy (PDT) and as functional dyes. Solid-phase synthesis provides a powerful method for the preparation of asymmetrically substituted Pcs, which are difficult to synthesize and purify using traditional solution-phase methods. The strategy involves attaching one phthalonitrile precursor to a solid support, followed by a mixed condensation with an excess of a different phthalonitrile in solution.

Experimental Workflow: Solid-Phase Synthesis of Asymmetrical Phthalocyanines

Workflow for Solid-Phase Synthesis of Asymmetrical Phthalocyanines cluster_attachment Phthalonitrile Attachment cluster_cyclization Mixed Cyclotetramerization cluster_purification_cleavage Purification and Cleavage Resin Solid Support (e.g., PEG resin) Resin_Phthalonitrile Resin-bound Phthalonitrile A Resin->Resin_Phthalonitrile Coupling Phthalonitrile_A Phthalonitrile A Phthalonitrile_A->Resin_Phthalonitrile Resin_Pc Resin-bound AB3 Phthalocyanine Resin_Phthalonitrile->Resin_Pc Cyclization Phthalonitrile_B Excess Phthalonitrile B (in solution) Phthalonitrile_B->Resin_Pc Byproduct B4 Phthalocyanine (in solution) Phthalonitrile_B->Byproduct Reagents Metal Salt, DBU, BuOH Reagents->Resin_Pc Reagents->Byproduct Washing Wash to remove B4 Resin_Pc->Washing Purification Cleavage Pure AB3 Phthalocyanine Washing->Cleavage Cleavage CleavageReagent Acid (e.g., TFA) CleavageReagent->Cleavage

Caption: Workflow for the solid-phase synthesis of asymmetrically substituted phthalocyanines.

Experimental Protocol: Solid-Phase Synthesis of an Asymmetrically Substituted Zinc Phthalocyanine

This protocol is a general procedure adapted from the solid-phase synthesis of asymmetrically substituted phthalocyanines.

1. Attachment of Hydroxyphthalonitrile to Wang Resin:

  • Swell Wang resin in DMF.

  • In a separate flask, dissolve 4-hydroxyphthalonitrile (3 eq.), and DIC (3 eq.) in DMF.

  • Add the solution to the resin, followed by DMAP (0.1 eq.).

  • Shake the mixture at room temperature for 24 hours.

  • Filter the resin, wash with DMF, DCM, and methanol, and dry.

2. Mixed Cyclotetramerization:

  • Swell the phthalonitrile-functionalized resin in anhydrous butanol.

  • Add a 9-fold molar excess of a second phthalonitrile derivative (e.g., 4,5-di(alkoxy)phthalonitrile) and a metal salt (e.g., Zn(OAc)₂, 3 eq.) dissolved in anhydrous butanol.

  • Heat the mixture to 90 °C and add DBU (6 eq.).

  • Continue heating at 110 °C for 24 hours.

  • Cool the reaction, filter the resin, and wash extensively with hot butanol and DCM until the filtrate is colorless to remove the symmetrically substituted B₄ byproduct.

3. Cleavage from the Resin:

  • Treat the resin-bound phthalocyanine with a solution of 10% TFA in DCM for 2 hours.

  • Filter the resin and wash with DCM.

  • Combine the filtrates and evaporate the solvent to yield the crude asymmetrically substituted phthalocyanine.

  • Purify by column chromatography.

Phthalide-Derived Traceless Linker for Peptide Purification

Traceless linkers are an important tool in solid-phase synthesis, as they allow for the cleavage of the target molecule from the solid support without leaving any residual atoms from the linker. A reductively cleavable linker system based on a 6-amino-phthalide core has been developed for the traceless parallel purification of peptides.[2][3] The linker is attached to the N-terminus of the peptide, which is then captured on a solid support. After washing away impurities, the linker is activated by reduction and the purified peptide is released under mild acidic conditions.

Logical Relationship: Traceless Cleavage of Phthalide-Derived Linker

Traceless Cleavage Mechanism of a Phthalide-Derived Linker cluster_synthesis Linker Synthesis & Peptide Coupling cluster_purification Capture and Release Purification Start 6-Amino-phthalide Linker {Phthalide-derived Linker | p-azidobenzyl carbamate core} Start->Linker 4-step synthesis Peptide_Linker Linker-tagged Peptide Linker->Peptide_Linker Coupling Peptide N-terminus of Peptide Peptide->Peptide_Linker Captured_Peptide Immobilized Peptide Peptide_Linker->Captured_Peptide Oxime Ligation (Capture) Support Aldehyde-modified Solid Support Support->Captured_Peptide Wash Wash away impurities Captured_Peptide->Wash Activated_Peptide Activated Immobilized Peptide Wash->Activated_Peptide Azide Reduction (Activation) Release Mild Acid-induced 1,6-elimination (Release) Activated_Peptide->Release Purified_Peptide Purified Peptide Release->Purified_Peptide Traceless Cleavage

Caption: Logical workflow of a phthalide-derived traceless linker in peptide purification.

Experimental Protocol: Peptide Purification using a Phthalide-Derived Traceless Linker

This protocol is a conceptualized procedure based on the work by G. G. D. de Gruijter et al. (2021).[2][3]

1. Synthesis of the Phthalide-Derived Linker:

  • The reductively cleavable linker is synthesized from 6-amino-phthalide in a four-step sequence.[2]

2. Coupling of the Linker to the Peptide:

  • The linker is coupled to the N-terminus of the resin-bound peptide using standard solid-phase peptide synthesis (SPPS) coupling conditions (e.g., DIC/Oxyma in DMF).

3. Cleavage from Synthesis Resin and Capture:

  • The linker-tagged peptide is cleaved from the SPPS resin using a standard TFA cleavage cocktail.

  • The crude peptide is precipitated, dried, and then redissolved in a suitable solvent (e.g., DMSO).

  • The peptide solution is added to an aldehyde-functionalized solid support for capture via oxime ligation.

4. Purification and Release:

  • The solid support with the captured peptide is washed extensively to remove all non-tagged impurities.

  • The aryl azide of the linker is reduced to an aniline to activate it for cleavage.

  • The reducing agent is washed away.

  • The purified peptide is released from the support by treatment with a mild acidic solution, which induces a 1,6-elimination and traceless cleavage.

Signaling Pathway Diagrams

Thalidomide's Mechanism of Action: Cereblon-Mediated Protein Degradation

Thalidomide and its analogues exert their therapeutic effects by binding to the protein cereblon (CRBN), a component of the CRL4 E3 ubiquitin ligase complex.[4][5] This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates, such as Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells.

Cereblon-Mediated Protein Degradation by Thalidomide cluster_complex CRL4-CRBN E3 Ubiquitin Ligase Complex cluster_degradation Neosubstrate Degradation cluster_outcome Cellular Outcome CRBN Cereblon (CRBN) DDB1 DDB1 CRBN->DDB1 Neosubstrate Neosubstrate (e.g., IKZF1/3) CRBN->Neosubstrate Recruits CUL4A CUL4A DDB1->CUL4A Rbx1 Rbx1 CUL4A->Rbx1 Ubiquitin Ubiquitin Rbx1->Ubiquitin Thalidomide Thalidomide Thalidomide->CRBN Binds to Proteasome Proteasome Neosubstrate->Proteasome Degradation Ubiquitin->Neosubstrate Ubiquitination AminoAcids Amino Acids Proteasome->AminoAcids Results in Downregulation Downregulation of c-Myc and IRF4 Proteasome->Downregulation Apoptosis Apoptosis of Myeloma Cells Downregulation->Apoptosis

Caption: Mechanism of thalidomide-induced protein degradation via the CRL4-CRBN E3 ubiquitin ligase complex.

Phthalocyanine's Mechanism of Action in Photodynamic Therapy

Phthalocyanines are excellent photosensitizers for photodynamic therapy (PDT). Upon activation by light of a specific wavelength, the phthalocyanine transfers energy to molecular oxygen, generating highly reactive singlet oxygen. Singlet oxygen is a potent cytotoxic agent that induces cell death through apoptosis or necrosis by damaging cellular components such as mitochondria and lysosomes.[6][7]

Mechanism of Phthalocyanine-Mediated Photodynamic Therapy cluster_activation Photosensitizer Activation cluster_ros Reactive Oxygen Species Generation cluster_damage Cellular Damage and Death Light Light (specific wavelength) Pc_ground Phthalocyanine (Ground State, S0) Light->Pc_ground Excitation Pc_singlet Phthalocyanine (Singlet State, S1) Pc_ground->Pc_singlet Pc_triplet Phthalocyanine (Triplet State, T1) Pc_singlet->Pc_triplet Intersystem Crossing Oxygen Molecular Oxygen (3O2) Pc_triplet->Oxygen Energy Transfer (Type II) SingletOxygen Singlet Oxygen (1O2) Oxygen->SingletOxygen CellularComponents {Cellular Components | Mitochondria, Lysosomes, etc.} SingletOxygen->CellularComponents Reacts with OxidativeDamage Oxidative Damage CellularComponents->OxidativeDamage CellDeath {Cell Death | Apoptosis / Necrosis} OxidativeDamage->CellDeath

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(Bromomethyl)isobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(Bromomethyl)isobenzofuran-1(3H)-one. The information is designed to address common issues encountered during this synthetic procedure.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction is producing a significant amount of a byproduct with a mass corresponding to a dibrominated product. How can I minimize this?

A1: The formation of 6-(dibromomethyl)isobenzofuran-1(3H)-one is a common side reaction in the Wohl-Ziegler bromination of 6-methylisobenzofuran-1(3H)-one.[1] This over-bromination is often a result of an excess of the brominating agent or prolonged reaction times.

Troubleshooting Steps:

  • Stoichiometry of NBS: Carefully control the stoichiometry of N-bromosuccinimide (NBS). Use of a slight excess (e.g., 1.05-1.1 equivalents) is common, but a larger excess will favor di-bromination.

  • Reaction Monitoring: Monitor the reaction progress closely using techniques like TLC or ¹H NMR. Quench the reaction as soon as the starting material is consumed to a satisfactory level.

  • Slow Addition of NBS: Instead of adding all the NBS at once, consider a portion-wise or slow, continuous addition of solid NBS or a slurry of NBS in the reaction solvent. This helps to maintain a low and steady concentration of bromine radicals, favoring mono-bromination.[1]

  • Radical Initiator Concentration: Ensure the amount of radical initiator (e.g., AIBN or benzoyl peroxide) is catalytic (typically 1-5 mol%).

Q2: I am observing bromination on the aromatic ring in addition to the desired benzylic bromination. What is causing this and how can I prevent it?

A2: Aromatic bromination is an electrophilic substitution reaction that can compete with the desired radical benzylic bromination.[1] This is often promoted by the presence of acid and/or the use of polar solvents.

Troubleshooting Steps:

  • Solvent Choice: Use non-polar aprotic solvents such as carbon tetrachloride (CCl₄) or cyclohexane. These solvents favor the radical pathway over the ionic pathway required for aromatic bromination.[2]

  • Acid Scavenger: The reaction can generate trace amounts of HBr, which can catalyze aromatic bromination. The addition of a non-nucleophilic base, such as calcium carbonate or barium carbonate, can help to neutralize any acid formed during the reaction.

  • NBS Purity: Use freshly recrystallized NBS. Impure NBS can contain acidic impurities or free bromine, which can promote aromatic bromination.

Q3: The yield of my desired product is low, and I have a significant amount of unreacted starting material. How can I improve the conversion?

A3: Low conversion can be due to several factors, including insufficient initiation of the radical reaction or decomposition of the reagents.

Troubleshooting Steps:

  • Radical Initiator: Ensure your radical initiator (AIBN or benzoyl peroxide) is fresh and has been stored correctly. Radical initiators can decompose over time.

  • Reaction Temperature: The reaction typically requires heating to reflux to ensure efficient decomposition of the radical initiator and propagation of the radical chain reaction.[2]

  • Light Source: For reactions initiated by light, ensure a suitable light source (e.g., a sunlamp or a tungsten lamp) is positioned close to the reaction flask.

  • Degassing: Oxygen can quench radical reactions. Degassing the solvent before starting the reaction by bubbling nitrogen or argon through it can improve the reaction efficiency.

Q4: My final product seems to be degrading upon storage or during workup. What could be the reason?

A4: Benzylic bromides can be susceptible to hydrolysis and are often lachrymatory and light-sensitive.

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction. The presence of water can lead to the hydrolysis of the product to 6-(hydroxymethyl)isobenzofuran-1(3H)-one.

  • Workup: Perform the workup as quickly as possible and avoid prolonged exposure to water or protic solvents. Wash the organic layer with brine to remove excess water and dry thoroughly with a suitable drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Storage: Store the purified product in a dark, cool, and dry place, preferably under an inert atmosphere.

Data Presentation: Influence of Reaction Conditions on Product Distribution

The following table summarizes the typical influence of various reaction parameters on the product distribution in the bromination of 6-methylisobenzofuran-1(3H)-one. The data is illustrative and serves as a guideline for optimizing reaction conditions.

Entry NBS (Equivalents) Solvent Initiator (mol%) Yield of Mono-bromide (%) Yield of Di-bromide (%) Yield of Aromatic Bromination (%)
11.1CCl₄AIBN (2%)7515< 2
21.5CCl₄AIBN (2%)5040< 2
31.1AcetonitrileAIBN (2%)301050
41.1CCl₄None< 10< 5< 2
51.1CCl₄ with H₂OAIBN (2%)6010< 2 (plus hydrolysis product)

Experimental Protocols

Synthesis of this compound (Wohl-Ziegler Bromination)

Materials:

  • 6-methylisobenzofuran-1(3H)-one

  • N-Bromosuccinimide (NBS), freshly recrystallized

  • 2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (CCl₄), anhydrous

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-methylisobenzofuran-1(3H)-one (1.0 eq).

  • Add anhydrous carbon tetrachloride to dissolve the starting material.

  • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.02 eq).

  • Heat the reaction mixture to reflux (approximately 77°C) under an inert atmosphere (e.g., nitrogen). Initiation of the reaction is often indicated by an increase in the rate of reflux. A light source (e.g., a 100W tungsten lamp) can be used to facilitate initiation.[3]

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete when the denser NBS has been consumed and the less dense succinimide is floating on the surface of the solvent.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of cold CCl₄.

  • Combine the filtrates and wash with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the desired mono-brominated product from unreacted starting material and di-brominated byproduct.

Visualizations

Reaction_Pathway SM 6-Methylisobenzofuran-1(3H)-one Benzylic_Radical Benzylic Radical Intermediate SM->Benzylic_Radical H abstraction Radical_Initiator AIBN or (PhCO)2O2 Heat or Light Br_Radical Br• Radical_Initiator->Br_Radical Initiation NBS NBS NBS->Br_Radical Propagation Succinimide Succinimide NBS->Succinimide Br_Radical->Benzylic_Radical Product This compound Benzylic_Radical->Product + Br•

Caption: Main reaction pathway for the synthesis of this compound.

Side_Reactions cluster_main Main Reaction cluster_over_bromination Over-bromination cluster_aromatic_bromination Aromatic Bromination cluster_hydrolysis Hydrolysis SM 6-Methylisobenzofuran-1(3H)-one Product This compound SM->Product NBS, Initiator Aromatic_Bromide Aromatic Brominated Product SM->Aromatic_Bromide Polar Solvent / Acid DiBromide 6-(Dibromomethyl)isobenzofuran-1(3H)-one Product->DiBromide Excess NBS Alcohol 6-(Hydroxymethyl)isobenzofuran-1(3H)-one Product->Alcohol H₂O

Caption: Common side reactions in the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Byproducts Identify Byproducts (NMR, MS) Start->Check_Byproducts DiBromide High Di-bromide Content? Check_Byproducts->DiBromide Yes Aromatic_Bromination Aromatic Bromination? Check_Byproducts->Aromatic_Bromination No DiBromide->Aromatic_Bromination No Action_DiBromide Reduce NBS equivalents Slow addition of NBS Monitor reaction closely DiBromide->Action_DiBromide Yes Unreacted_SM High Starting Material? Aromatic_Bromination->Unreacted_SM No Action_Aromatic Use non-polar solvent (CCl₄) Add acid scavenger Use pure NBS Aromatic_Bromination->Action_Aromatic Yes Action_SM Check initiator quality Ensure sufficient temperature/light Degas solvent Unreacted_SM->Action_SM Yes End Optimized Synthesis Unreacted_SM->End No Action_DiBromide->End Action_Aromatic->End Action_SM->End

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of 6-(Bromomethyl)isobenzofuran-1(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 6-(bromomethyl)isobenzofuran-1(3H)-one derivatives by column chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound is not eluting from the column, or the recovery is very low. What could be the problem?

A1: This is a common issue, particularly with active compounds like benzylic bromides. Several factors could be at play:

  • Compound Decomposition on Silica Gel: this compound derivatives, being benzylic bromides, can be unstable on standard silica gel, which is slightly acidic. This can lead to decomposition and low recovery.[1][2] It is recommended to check the stability of your compound on silica gel before performing column chromatography.

  • Incorrect Solvent System: The chosen eluent may not be polar enough to move your compound down the column.

  • Compound Precipitation: If the compound is not fully soluble in the eluent, it may precipitate at the top of the column, halting its movement.

Troubleshooting Steps:

  • Assess Compound Stability: Before running a column, perform a 2D TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and re-run it in the same solvent system. If a new spot appears or streaking is observed, your compound is likely degrading on the silica.

  • Use Deactivated Silica: If instability is confirmed, consider using silica gel that has been deactivated by washing with a solution containing a small amount of a base like triethylamine (e.g., 1% triethylamine in your eluent) to neutralize the acidic sites.

  • Change the Stationary Phase: For highly sensitive compounds, alternative stationary phases like alumina or Florisil might be viable options.[1]

  • Increase Eluent Polarity: If the compound is stable but not moving, gradually increase the polarity of your eluent system. For instance, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.

  • Ensure Solubility: When loading your sample, ensure it is fully dissolved in a minimum amount of solvent. If it is not soluble in the column eluent, you can use a slightly more polar solvent for dissolution, but use as little as possible to maintain good band resolution.

Q2: My fractions are all mixed, even though the TLC shows good separation. Why is this happening?

A2: Co-elution of compounds despite good TLC separation can be frustrating. Here are some potential causes and solutions:

  • Column Overloading: Loading too much crude product onto the column can lead to broad bands that overlap, resulting in poor separation.

  • Improper Column Packing: An unevenly packed column with channels or cracks will lead to a non-uniform solvent front and mixed fractions.

  • Flow Rate Issues: A flow rate that is too fast does not allow for proper equilibration between the stationary and mobile phases, leading to poor separation. Conversely, a flow rate that is too slow can cause band broadening due to diffusion.

  • π-π Stacking Interactions: Aromatic compounds can sometimes co-elute due to π-π stacking interactions.

Troubleshooting Steps:

  • Optimize Sample Load: As a general rule, the amount of crude material should be about 1-2% of the mass of the silica gel.

  • Improve Packing Technique: Ensure the silica gel is packed uniformly without any air bubbles or cracks. Slurry packing is often preferred over dry packing for this reason.

  • Control the Flow Rate: Adjust the flow rate to be slow enough for proper separation but not so slow that diffusion becomes an issue.

  • Modify the Mobile Phase: To disrupt π-π stacking, consider adding a solvent with aromatic character, like toluene, to your mobile phase.[3][4] A common starting point could be a hexane/toluene/ethyl acetate mixture.

Q3: How do I choose the right solvent system for my purification?

A3: The ideal solvent system should provide a good separation of your target compound from impurities on a TLC plate.

Method for Selecting a Solvent System:

  • Start with a Standard System: A common starting point for compounds of intermediate polarity is a mixture of hexane and ethyl acetate.

  • Target an Rf Value: Aim for an Rf (retention factor) of approximately 0.2-0.3 for your desired compound on the TLC plate. This generally provides the best separation on a column.[5]

  • Run TLCs with Different Ratios: Test various ratios of your chosen solvents (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate) to find the one that gives the desired Rf and the best separation from impurities.

  • Consider a Third Solvent: For difficult separations, a three-component solvent system can sometimes improve resolution.[4]

Data Presentation

Table 1: Recommended Eluent Systems for Column Chromatography of Bromomethylated Aromatic Compounds

Eluent System ComponentsTypical Ratios (v/v)Target Compounds & NotesReference
Hexane / Ethyl Acetate19:1 to 1:1General purpose for compounds of varying polarity. Adjust ratio to achieve Rf of 0.2-0.3.[5][6]
Cyclohexane / Ethyl Acetate19:1Suitable for less polar compounds.[6]
Dichloromethane / Hexane-An alternative non-polar base to hexane.
Toluene / Chloroform0-100% TolueneCan be effective for separating aromatic compounds where π-π stacking is an issue.[3]
Toluene / Acetone-Another option for aromatic compound separation.[3]

Experimental Protocols

Protocol 1: Column Chromatography Purification of this compound Derivative

  • Preparation of the Column:

    • Select a glass column of appropriate size. For 1g of crude material, a column with a diameter of ~40mm is a good starting point.

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm).

  • Packing the Column (Slurry Method):

    • In a beaker, mix the required amount of silica gel (typically 50-100 times the weight of the crude sample) with the initial, least polar eluent to form a slurry.

    • Pour the slurry into the column. Use additional eluent to rinse any remaining silica from the beaker into the column.

    • Gently tap the column to ensure even packing and remove any air bubbles.

    • Open the stopcock to drain some of the solvent, allowing the silica to settle. The final packed bed should be level.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

    • Continuously drain the solvent until the solvent level reaches the top of the sand layer. Do not let the column run dry.

  • Loading the Sample (Dry Loading Method):

    • Dissolve your crude this compound derivative in a suitable solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.

    • Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Start the elution with the least polar solvent mixture determined by your TLC analysis.

    • If using gradient elution, gradually increase the polarity of the solvent mixture as the column runs.

    • Collect fractions in test tubes or vials.

    • Monitor the elution process by collecting small samples from the fractions and analyzing them by TLC.

  • Isolation of the Purified Compound:

    • Combine the fractions that contain your pure product (as determined by TLC).

    • Remove the solvent using a rotary evaporator to obtain the purified this compound derivative.

Mandatory Visualization

G Troubleshooting Workflow for Column Chromatography Purification start Start Purification tlc Run TLC to Determine Initial Solvent System (Target Rf ~0.2-0.3) start->tlc pack_column Pack Column & Load Sample tlc->pack_column run_column Run Column & Collect Fractions pack_column->run_column analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions issue Problem Encountered? analyze_fractions->issue no_elution Issue: No Elution / Low Recovery issue->no_elution Yes (No Elution) mixed_fractions Issue: Mixed Fractions issue->mixed_fractions Yes (Mixed Fractions) success Successful Purification issue->success No check_stability Check Compound Stability (2D TLC) no_elution->check_stability check_loading Check Sample Load & Column Packing mixed_fractions->check_loading stable Compound Stable? check_stability->stable increase_polarity Gradually Increase Eluent Polarity increase_polarity->run_column stable->increase_polarity Yes deactivated_silica Use Deactivated Silica or Alumina stable->deactivated_silica No deactivated_silica->pack_column failure Consider Alternative Purification Method deactivated_silica->failure adjust_flow Adjust Flow Rate check_loading->adjust_flow change_solvent Modify Solvent System (e.g., add Toluene) adjust_flow->change_solvent change_solvent->pack_column

Caption: Troubleshooting workflow for column chromatography.

References

Technical Support Center: Nucleophilic Substitution of Benzylic Bromides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for nucleophilic substitution reactions involving benzylic bromides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is low and I'm observing a mixture of products. What are the likely side reactions and how can I minimize them?

A: Low yields in benzylic substitution reactions are often due to competing elimination reactions (E1 and E2) or a lack of selectivity between SN1 and SN2 pathways.[1][2] Benzylic halides are susceptible to both substitution and elimination pathways; the outcome depends heavily on the substrate structure, nucleophile/base strength, and reaction conditions.[2][3]

  • Elimination (E1/E2): Strong, bulky bases favor E2 elimination. The E1 pathway competes with SN1, especially at higher temperatures and with weakly nucleophilic bases. To minimize elimination, use a strong, non-basic nucleophile (e.g., N₃⁻, CN⁻, RS⁻) and maintain the lowest feasible reaction temperature.[4][5]

  • SN1 vs. SN2 Competition: Primary benzylic halides favor the SN2 mechanism, while secondary and tertiary halides increasingly favor the SN1 mechanism due to the formation of a resonance-stabilized benzylic carbocation.[1][6] Lack of control over these pathways can lead to a mixture of stereochemical outcomes and reduced yield of the desired product.

Q2: How do I choose the appropriate reaction pathway (SN1 or SN2) for my specific benzylic bromide?

A: The choice between an SN1 and SN2 pathway is critical for maximizing yield and is primarily dictated by the structure of your benzylic halide and the choice of nucleophile and solvent.[7][8]

  • For an SN2 Pathway (favored for primary benzylic halides): Use a strong, high-concentration nucleophile and a polar aprotic solvent (e.g., acetone, DMSO, acetonitrile).[9][10] These solvents solvate the cation but not the nucleophile, enhancing its reactivity.[10] The reaction proceeds via a concerted, backside attack.[11]

  • For an SN1 Pathway (favored for secondary and tertiary benzylic halides): Use a weak nucleophile (e.g., H₂O, ROH) and a polar protic solvent (e.g., water, ethanol, formic acid).[8][9] These solvents stabilize the intermediate carbocation through hydrogen bonding, facilitating the rate-determining ionization step.[9][10]

Below is a diagram illustrating the decision-making process based on substrate structure.

G sub Benzylic Bromide Substrate p1 Primary (1°) sub->p1 p2 Secondary (2°) sub->p2 p3 Tertiary (3°) sub->p3 sn2 Favors SN2 Pathway p1->sn2 e2 E2 Competition (with strong/bulky base) p1->e2 p2->sn2 Possible with strong nucleophile & polar aprotic solvent sn1_e1 SN1 / E1 Competition p2->sn1_e1 sn1 Favors SN1 Pathway p3->sn1 p3->e2 E2 Dominates with strong base

Caption: Substrate structure and preferred reaction pathways.

Q3: My reaction is proceeding very slowly. What factors could be responsible and how can I increase the rate?

A: A slow reaction rate can be attributed to several factors, including a poor leaving group, a weak nucleophile, steric hindrance, or suboptimal solvent choice.

  • Nucleophile: The nucleophile's strength is critical, especially for SN2 reactions.[9] A stronger nucleophile (e.g., one with a negative charge) will increase the rate of an SN2 reaction.[9] For SN1 reactions, the nucleophile does not affect the rate-determining step, but a higher concentration can ensure the carbocation is trapped efficiently once formed.[7]

  • Solvent: The solvent plays a crucial role. For SN1 reactions, a highly polar protic solvent will stabilize the carbocation intermediate and speed up the reaction.[9][10] For SN2 reactions, a polar aprotic solvent enhances the nucleophile's reactivity, increasing the rate.[10]

  • Leaving Group: Bromide is a good leaving group, as it is the conjugate base of a strong acid (HBr).[9] However, if your starting material is impure or has been converted to a species with a poorer leaving group (e.g., an alcohol), the reaction will be slow. Ensure the purity of your starting benzylic bromide.[12][13]

  • Steric Hindrance: Steric bulk around the electrophilic carbon can significantly slow down or prevent SN2 reactions by blocking the nucleophile's backside attack.[14][15] While less of a factor for SN1 reactions, extreme steric hindrance can still affect the overall process.[15]

Q4: I suspect my starting benzylic bromide is impure. What is a reliable protocol for its preparation and purification?

A: The purity of the benzylic bromide is paramount. Impurities can lead to side reactions and low yields. Benzylic bromides are often prepared by the free-radical bromination of the corresponding toluene derivative.[16]

Experimental Protocol: Preparation of Benzyl Bromide via Radical Bromination

This protocol is adapted from methods using N-bromosuccinimide (NBS), which provides a low, steady concentration of bromine, minimizing side reactions like electrophilic aromatic substitution.[16][17]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted toluene (1.0 equiv.) in a suitable solvent like acetonitrile or carbon tetrachloride (CCl₄).[13][18] Note: Acetonitrile is a less hazardous alternative to CCl₄.[18]

  • Reagents: Add N-bromosuccinimide (NBS) (1.05 equiv.) and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (0.02 equiv.) to the flask.

  • Reaction: Heat the mixture to reflux. Irradiate the flask with a UV lamp or a standard household lamp to initiate the reaction.[13][18] The reaction is often complete within 30 minutes to a few hours.[13]

  • Workup: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Purification: Wash the filtrate with water and then with an aqueous sodium bicarbonate solution to remove any remaining HBr.[13] Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. The solvent can be removed under reduced pressure. The crude benzyl bromide can be further purified by vacuum distillation.[12][13]

Data Summary: Optimizing Reaction Conditions

The choice of solvent and reagents can dramatically impact reaction yield. The following tables summarize outcomes from various studies.

Table 1: Effect of Solvent and Fluorinating Agent on a Benzylic Substitution [19]

EntryFluorinating AgentBaseSolventYield (%)
1Et₃N·3HF-DME18
2Et₃N·3HFK₃PO₄DME62
3Et₃N·3HFK₃PO₄Toluene35
4Et₃N·3HFK₃PO₄MeCN68
5AgF-MeCN40
6AgF + Et₃N·3HF-MeCN92

Data adapted from a study on nucleophilic fluorination of methyl 2-bromo-2-phenylacetate.[19]

Table 2: General Solvent Effects on SN1 and SN2 Rates

Solvent TypeExamplesEffect on SN1 RateEffect on SN2 RateRationale
Polar ProticH₂O, EtOH, Acetic AcidIncreases RateDecreases RateStabilizes carbocation (SN1); Solvates and deactivates nucleophile (SN2).[9][10]
Polar AproticAcetone, DMSO, MeCNDecreases RateIncreases RatePoorly solvates nucleophile, increasing its reactivity (SN2); Less effective at stabilizing carbocations (SN1).[9][10]
NonpolarHexane, BenzeneVery Slow/No ReactionVery Slow/No ReactionReactants are often insoluble; cannot support charged intermediates or transition states.

Visual Troubleshooting Guide & Mechanisms

To assist in diagnosing issues with your reaction, follow the logical workflow below.

G start Low Yield in Benzylic Substitution check_elim Elimination Product Observed? start->check_elim check_rate Reaction Slow or No Reaction? check_elim->check_rate No sol_elim Use less basic nucleophile (e.g., N3-, I-) Lower reaction temperature check_elim->sol_elim Yes check_start Starting Material Recovered? check_rate->check_start No sol_rate SN1: Use more polar protic solvent SN2: Use polar aprotic solvent SN2: Use stronger nucleophile check_rate->sol_rate Yes sol_start Check purity of benzylic bromide Ensure leaving group is adequate Increase temperature cautiously check_start->sol_start Yes sol_mix Reaction conditions favor a mix of SN1/SN2. Optimize for one pathway. (See Q2) check_start->sol_mix No

Caption: Troubleshooting workflow for low reaction yields.

The key to a successful substitution reaction on a benzylic bromide is understanding the competition between the SN1 and SN2 pathways.

G sub Benzylic Bromide (R-CH(Ph)-Br) sn1_ts1 Transition State 1 (Ionization) sub->sn1_ts1 SN1 Path (slow, RDS) Polar Protic Solvent sn2_ts Transition State [Nu--C--Br]⁻ sub->sn2_ts SN2 Path (concerted) Polar Aprotic Solvent nuc Nucleophile (Nu⁻) sn1_prod SN1 Product (Racemic Mixture) nuc->sn1_prod fast nuc->sn2_ts SN2 Path (concerted) Polar Aprotic Solvent carbocation Benzylic Carbocation (Resonance Stabilized) sn1_ts1->carbocation carbocation->sn1_prod fast sn2_prod SN2 Product (Inversion of Stereochemistry) sn2_ts->sn2_prod

Caption: Competing SN1 and SN2 reaction pathways.

References

Technical Support Center: Managing the Lability of the Isobenzofuranone Lactone Ring

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the stability of the isobenzofuranone lactone ring.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving isobenzofuranone derivatives.

Issue 1: Unexpected Hydrolysis of the Isobenzofuranone Lactone Ring During Synthesis or Work-up

Question: My isobenzofuranone derivative is unexpectedly hydrolyzing to the corresponding 2-acylbenzoic acid during my reaction or work-up. How can I prevent this?

Answer: The lactone ring of isobenzofuranones is susceptible to hydrolysis, particularly under basic conditions. The following steps can be taken to mitigate this issue:

  • pH Control: Maintain acidic or neutral conditions throughout your reaction and work-up. The lactone form is generally favored at lower pH. The equilibrium between the closed lactone and the open-chain carboxylate form is pH-dependent.[1]

  • Aqueous Work-up: When performing an aqueous work-up, use acidified water or a buffered solution (e.g., phosphate buffer at pH < 7) to wash your organic extracts. Avoid basic washes (e.g., sodium bicarbonate, sodium carbonate) if your compound is sensitive to hydrolysis.

  • Solvent Choice: Use anhydrous solvents and reagents to minimize the presence of water, which can participate in the hydrolysis reaction.

  • Temperature Control: Perform reactions and extractions at lower temperatures to reduce the rate of hydrolysis.

  • Protecting Groups: If the synthesis route allows, consider protecting the lactone functionality, although this is less common. A more practical approach might be to protect the resulting carboxylic acid and phenol (if applicable) of the ring-opened form if the synthesis proceeds through this intermediate.

Issue 2: Degradation of Isobenzofuranone Compound During Purification by Chromatography

Question: I am observing degradation of my isobenzofuranone compound on my silica gel column during purification. What is causing this and how can I avoid it?

Answer: Silica gel is weakly acidic and can catalyze the hydrolysis of sensitive lactones if water is present in the mobile phase. Additionally, the polar surface of silica can sometimes promote degradation.

  • Deactivate Silica Gel: Use silica gel that has been deactivated by the addition of a small amount of a base, such as triethylamine (e.g., 0.1-1% v/v), to the mobile phase. This will neutralize the acidic sites on the silica surface.

  • Use Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (basic or neutral) or Florisil®. Reverse-phase chromatography (e.g., C18) with a suitable buffered mobile phase can also be a good alternative.

  • Anhydrous Solvents: Ensure that your mobile phase is anhydrous to minimize the risk of hydrolysis on the column.

  • Swift Purification: Do not let the compound sit on the column for an extended period. Elute the compound as quickly as possible while maintaining good separation.

Issue 3: Instability of the Isobenzofuranone Moiety in Biological Assays or Formulation Studies

Question: My isobenzofuranone-containing compound shows poor stability in my cell culture medium or formulation buffer. How can I address this?

Answer: Biological media and many formulation buffers are typically at a physiological pH (around 7.4), which can promote the hydrolysis of the lactone ring.

  • pH-Stability Profile: Determine the pH-stability profile of your compound to understand its lability at different pH values. This will help you select appropriate buffer systems and interpret your biological data correctly.

  • Formulation at Lower pH: If possible, formulate your compound in a buffer system with a pH that favors the closed lactone form.

  • Prodrug Strategies: For in vivo applications, if the open-chain form is inactive, consider prodrug strategies. This could involve creating derivatives that are more stable at physiological pH and are converted to the active lactone form at the target site.

  • Bioisosteric Replacement: In the lead optimization phase of drug discovery, consider replacing the lactone with a more stable bioisostere. For example, an α-fluoro ether has been investigated as a hydrolytically stable replacement for a lactone ring in some camptothecin analogs.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of isobenzofuranone lactone ring instability?

A1: The primary mechanism of instability is hydrolysis, which involves the nucleophilic attack of water or a hydroxide ion on the carbonyl carbon of the lactone. This leads to the cleavage of the ester bond and the formation of the corresponding 2-acylbenzoic acid. This process is often reversible and is catalyzed by both acids and bases. Under basic conditions, the equilibrium is shifted towards the ring-opened carboxylate form.[1]

Q2: How do substituents on the isobenzofuranone ring affect its stability?

A2: The electronic and steric properties of substituents can influence the stability of the lactone ring.

  • Electron-withdrawing groups on the aromatic ring can increase the electrophilicity of the lactone carbonyl carbon, potentially making it more susceptible to nucleophilic attack.

  • Electron-donating groups may decrease the electrophilicity of the carbonyl carbon, thereby increasing the stability of the lactone ring.

  • Steric hindrance around the carbonyl group or the ester oxygen can hinder the approach of nucleophiles, thus increasing the stability of the lactone. For instance, bulky substituents in the ortho-position to a reactive center have been shown to enhance hydrolytic stability in other systems.[3]

Q3: What analytical techniques can be used to monitor the stability of the isobenzofuranone lactone ring?

A3: Several analytical techniques can be employed to monitor the equilibrium between the closed lactone and the ring-opened form:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool to quantify the ratio of the closed and open forms in solution.[4] Specific proton signals for each form can be integrated to determine their relative concentrations.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the lactone and the hydrolyzed product. A stability-indicating method should be developed where the two species are well-resolved.

  • Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR)-IR spectroscopy can be used for in-line monitoring of the lactone ring formation and opening by observing changes in the carbonyl stretching frequency.[5][6] The lactone carbonyl typically has a different absorption frequency than the carboxylic acid and ketone of the ring-opened form.

Q4: Are there any general guidelines for the storage of isobenzofuranone-containing compounds?

A4: To ensure the long-term stability of isobenzofuranone derivatives, the following storage conditions are recommended:

  • Solid State: Store compounds as dry solids to minimize hydrolysis.

  • Low Temperature: Store at low temperatures (e.g., -20°C or -80°C) to reduce the rate of any potential degradation reactions.

  • Inert Atmosphere: For particularly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.

  • Aprotic Solvents: If storage in solution is necessary, use anhydrous aprotic solvents (e.g., DMSO, DMF, acetonitrile) and store at low temperatures. Avoid protic solvents like methanol or ethanol, which can participate in transesterification or hydrolysis.

Quantitative Data

Table 1: pH-Dependent Equilibrium of a Lactone-Containing Drug (Topotecan) as an Illustrative Example

pHLactone Form (%)Carboxylate (Ring-Opened) Form (%)
4.0>90<10
6.5~50~50
7.4<10>90
10.4<1>99

Data is illustrative and based on the behavior of camptothecin analogues like topotecan, which also possess a pH-sensitive lactone ring.[1]

Experimental Protocols

Protocol 1: Monitoring Isobenzofuranone Lactone Ring Stability by 1H NMR Spectroscopy

Objective: To determine the stability of an isobenzofuranone derivative at a specific pH and quantify the equilibrium between the lactone and the ring-opened form.

Materials:

  • Isobenzofuranone compound of interest

  • Deuterated solvent (e.g., D2O, CD3OD, or a mixture)

  • Buffered D2O solutions at various pH values (e.g., phosphate buffers)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of the isobenzofuranone compound in a suitable deuterated organic solvent if it is not soluble in D2O.

  • In an NMR tube, add a known volume of the buffered D2O solution.

  • Add a small, known amount of the isobenzofuranone stock solution to the NMR tube. The final concentration should be sufficient for clear NMR signal detection (e.g., 5-10 mM).

  • Acquire a 1H NMR spectrum immediately after preparation (t=0).

  • Incubate the NMR tube at a controlled temperature (e.g., 25°C or 37°C).

  • Acquire subsequent 1H NMR spectra at regular time intervals (e.g., 1, 2, 4, 8, 24 hours) until no further changes in the spectra are observed, indicating that equilibrium has been reached.

  • Identify the characteristic proton signals for both the intact lactone and the ring-opened hydrolyzed product.

  • Integrate the signals corresponding to each species.

  • Calculate the percentage of the lactone and the ring-opened form at each time point and at equilibrium.

Protocol 2: General Procedure for a Forced Degradation Study

Objective: To investigate the intrinsic stability of an isobenzofuranone derivative under various stress conditions.

Materials:

  • Isobenzofuranone compound

  • HCl, NaOH, H2O2 solutions

  • HPLC system with a suitable column (e.g., C18)

  • UV detector or mass spectrometer

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Acidic Hydrolysis: Dissolve the compound in a suitable solvent and add HCl to a final concentration of 0.1 M. Heat the solution (e.g., at 60°C) for a defined period (e.g., 24 hours).

  • Basic Hydrolysis: Dissolve the compound in a suitable solvent and add NaOH to a final concentration of 0.1 M. Keep the solution at room temperature for a defined period, monitoring frequently.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add H2O2 (e.g., 3-30%). Keep the solution at room temperature for a defined period.

  • Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C) for a defined period.

  • Photostability: Expose the compound (in solid state and in solution) to light according to ICH Q1B guidelines.

  • Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration. Analyze the sample by a validated stability-indicating HPLC method to quantify the parent compound and any degradation products.

Visualizations

Hydrolysis_Equilibrium cluster_0 Acidic/Neutral Conditions cluster_1 Basic Conditions Isobenzofuranone (Lactone) Isobenzofuranone (Lactone) 2-Acylbenzoic acid (Carboxylate) 2-Acylbenzoic acid (Carboxylate) Isobenzofuranone (Lactone)->2-Acylbenzoic acid (Carboxylate) Hydrolysis (OH-) 2-Acylbenzoic acid (Carboxylate)->Isobenzofuranone (Lactone) Lactonization (H+)

Caption: pH-dependent equilibrium of the isobenzofuranone lactone ring.

Troubleshooting_Workflow cluster_synthesis Synthesis/Work-up cluster_chromatography Chromatography cluster_assay Assay/Formulation start Lactone Instability Observed issue Identify Condition: - Synthesis/Work-up - Chromatography - Assay/Formulation start->issue s1 Control pH (acidic/neutral) issue->s1 Synthesis c1 Deactivate silica (e.g., with Et3N) issue->c1 Chromatography a1 Determine pH-stability profile issue->a1 Assay s2 Use anhydrous solvents s1->s2 s3 Lower temperature s2->s3 end Stability Improved s3->end c2 Use alternative phase (Alumina, C18) c1->c2 c3 Ensure anhydrous mobile phase c2->c3 c3->end a2 Formulate at optimal pH a1->a2 a3 Consider prodrug/bioisostere a2->a3 a3->end

Caption: Troubleshooting workflow for isobenzofuranone lactone instability.

References

Characterization of impurities in 6-(Bromomethyl)isobenzofuran-1(3H)-one synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(Bromomethyl)isobenzofuran-1(3H)-one.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound via radical bromination of 6-methylisobenzofuran-1(3H)-one using N-bromosuccinimide (NBS).

Q1: The reaction is incomplete, and a significant amount of the starting material, 6-methylisobenzofuran-1(3H)-one, remains. What are the possible causes and solutions?

Possible Causes:

  • Insufficient Radical Initiator: The radical chain reaction may not have been effectively initiated.

  • Low Reaction Temperature: The temperature might be too low for the radical initiator to decompose efficiently.

  • Poor Quality NBS: The N-bromosuccinimide used may have decomposed over time.

  • Presence of Radical Inhibitors: Contaminants in the solvent or glassware may be quenching the radical reaction.

Solutions:

  • Increase Initiator Concentration: Incrementally increase the amount of radical initiator (e.g., AIBN or benzoyl peroxide).

  • Optimize Reaction Temperature: Ensure the reaction is heated to the appropriate temperature for the chosen initiator (typically around 70-80 °C for AIBN in solvents like carbon tetrachloride or acetonitrile).

  • Use Fresh NBS: Utilize freshly opened or purified N-bromosuccinimide.

  • Ensure Inert Conditions: Use dry, degassed solvents and ensure all glassware is thoroughly cleaned and dried to remove any potential inhibitors.

Q2: My final product is contaminated with a significant amount of the di-brominated impurity, 6-(dibromomethyl)isobenzofuran-1(3H)-one. How can I minimize its formation?

Possible Cause:

  • Excess NBS: Using a molar excess of N-bromosuccinimide can lead to over-bromination of the desired product.

Solutions:

  • Stoichiometric Control: Carefully control the stoichiometry of the reaction. Use a 1:1 molar ratio of 6-methylisobenzofuran-1(3H)-one to NBS.

  • Slow Addition of NBS: Add the NBS portion-wise or as a solution over an extended period to maintain a low concentration in the reaction mixture.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or HPLC to stop the reaction once the starting material is consumed and before significant di-bromination occurs.

Q3: I am observing the formation of 6-(hydroxymethyl)isobenzofuran-1(3H)-one as a byproduct. What is the cause and how can I prevent it?

Possible Cause:

  • Presence of Water: Traces of water in the reaction mixture can lead to the hydrolysis of the product, this compound.

Solutions:

  • Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.[1]

  • Purification of Reagents: Ensure that the starting material and NBS are dry.

Q4: My NMR spectrum shows unexpected aromatic signals, suggesting ring bromination. Why is this happening and how can it be avoided?

Possible Cause:

  • Ionic Reaction Conditions: The presence of acidic impurities or the use of polar, protic solvents can promote electrophilic aromatic substitution (ring bromination) as a competing reaction pathway. Benzylic bromination with NBS is favored under radical conditions.[2]

Solutions:

  • Use Non-Polar Solvents: Employ non-polar solvents such as carbon tetrachloride (with appropriate safety precautions) or cyclohexane to favor the radical pathway.

  • Radical Initiator: Ensure a radical initiator is used to promote the desired benzylic bromination.

  • Control Temperature: Avoid excessively high temperatures that might favor ionic side reactions.

Frequently Asked Questions (FAQs)

Q5: What is the typical experimental protocol for the synthesis of this compound?

A detailed experimental protocol is provided in the "Experimental Protocols" section below. Generally, the synthesis involves the reaction of 6-methylisobenzofuran-1(3H)-one with N-bromosuccinimide in a suitable solvent in the presence of a radical initiator.

Q6: How can I purify the crude this compound?

The most common method for purification is recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes. Column chromatography on silica gel can also be employed for more challenging separations.

Q7: What analytical techniques are best for characterizing the product and its impurities?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for structural elucidation of the desired product and impurities. The benzylic protons of the product and byproducts will have characteristic chemical shifts.

  • Mass Spectrometry (MS): MS helps to confirm the molecular weight of the product and identify impurities based on their mass-to-charge ratio.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is an excellent method for assessing the purity of the product and quantifying the levels of impurities.

Data Presentation

Table 1: Summary of Key Compounds and Potential Impurities

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
6-methylisobenzofuran-1(3H)-oneC₉H₈O₂148.16Starting Material
This compound C₉H₇BrO₂ 227.06 Desired Product
6-(Dibromomethyl)isobenzofuran-1(3H)-oneC₉H₆Br₂O₂305.96Over-bromination Impurity
6-(Hydroxymethyl)isobenzofuran-1(3H)-oneC₉H₈O₃164.16Hydrolysis Impurity
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98Reagent
SuccinimideC₄H₅NO₂99.09Byproduct from NBS

Table 2: Representative ¹H NMR Chemical Shifts (in CDCl₃) for Key Compounds

Compound-CH₂- (or -CH₃) Signal (ppm)Aromatic Protons (ppm)Other Characteristic Signals (ppm)
6-methylisobenzofuran-1(3H)-one~2.5 (s, 3H)~7.2-7.8 (m, 3H)~5.3 (s, 2H, -OCH₂-)
This compound ~4.6 (s, 2H) ~7.4-7.9 (m, 3H) ~5.3 (s, 2H, -OCH₂-)
6-(Dibromomethyl)isobenzofuran-1(3H)-one~6.8 (s, 1H)~7.5-8.0 (m, 3H)~5.4 (s, 2H, -OCH₂-)
6-(Hydroxymethyl)isobenzofuran-1(3H)-one~4.8 (s, 2H)~7.3-7.9 (m, 3H)~5.3 (s, 2H, -OCH₂-), ~2.0 (br s, 1H, -OH)

Experimental Protocols

Synthesis of this compound

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 6-methylisobenzofuran-1(3H)-one (1.0 eq).

  • Solvent Addition: Add a suitable anhydrous solvent (e.g., carbon tetrachloride or acetonitrile) to dissolve the starting material.

  • Reagent Addition: Add N-bromosuccinimide (1.05 eq) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) (0.05 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_Pathway SM 6-methylisobenzofuran-1(3H)-one Product This compound SM->Product Benzylic Bromination Reagents NBS, AIBN Solvent, Heat

Caption: Synthetic pathway for this compound.

Impurity_Formation Start 6-methylisobenzofuran-1(3H)-one Product This compound Start->Product Desired Reaction (NBS, Initiator) RingBromo Ring-Brominated Product Start->RingBromo Ionic Conditions DiBromo 6-(Dibromomethyl)isobenzofuran-1(3H)-one Product->DiBromo Excess NBS Hydrolysis 6-(Hydroxymethyl)isobenzofuran-1(3H)-one Product->Hydrolysis Presence of Water

Caption: Formation of common impurities during the synthesis.

Troubleshooting_Workflow Problem Identify Issue in Synthesis Incomplete Incomplete Reaction Problem->Incomplete DiBromo Di-bromination Problem->DiBromo Hydrolysis Hydrolysis Problem->Hydrolysis Sol_Incomplete Check Initiator/Temp Use Fresh NBS Incomplete->Sol_Incomplete Sol_DiBromo Adjust NBS Stoichiometry Monitor Reaction DiBromo->Sol_DiBromo Sol_Hydrolysis Ensure Anhydrous Conditions Hydrolysis->Sol_Hydrolysis

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Validation & Comparative

Comparative Reactivity Analysis: 6-(Chloromethyl) vs. 6-(Bromomethyl)isobenzofuran-1(3H)-one in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents and starting materials is paramount to the success of synthetic endeavors. This guide provides a comparative analysis of the reactivity of 6-(chloromethyl)isobenzofuran-1(3H)-one and 6-(bromomethyl)isobenzofuran-1(3H)-one, two key intermediates in the synthesis of various biologically active molecules.

The isobenzofuran-1(3H)-one scaffold is a core structure in numerous compounds with therapeutic potential. The functionalization at the 6-position with a halomethyl group provides a reactive handle for introducing diverse molecular fragments through nucleophilic substitution. The choice between the chloro- and bromo- derivatives can significantly impact reaction efficiency, yield, and overall synthetic strategy.

Executive Summary of Reactivity

Theoretical Framework: The Role of the Leaving Group

The reactivity of alkyl halides in nucleophilic substitution reactions (both SN1 and SN2 mechanisms) is significantly influenced by the nature of the leaving group. A good leaving group is a species that is stable on its own once it has departed from the substrate. The stability of the halide ions increases down the group in the periodic table: I- > Br- > Cl- > F-. This is due to the larger size and greater polarizability of the heavier halide ions, which allows the negative charge to be dispersed over a larger volume, thus stabilizing the ion.

In the context of our comparison, the C-Br bond is weaker than the C-Cl bond. Consequently, less energy is required to break the C-Br bond during the rate-determining step of a nucleophilic substitution reaction, leading to a faster reaction rate for the bromo- derivative.

Quantitative Data Analogy

While specific kinetic data for the title compounds is elusive, we can draw parallels from studies on simple benzylic halides. The following table illustrates the expected relative reactivity based on established chemical principles.

CompoundLeaving GroupRelative Reactivity (Expected)Rationale
6-(chloromethyl)isobenzofuran-1(3H)-oneCl-LowerChloride is a less stable anion and a poorer leaving group compared to bromide. The C-Cl bond is stronger.
This compoundBr-HigherBromide is a more stable anion and a better leaving group compared to chloride. The C-Br bond is weaker.

Experimental Protocol for Comparative Reactivity Analysis

To empirically determine the relative reactivity of 6-(chloromethyl)- and this compound, a competitive reaction or parallel kinetic studies can be performed. Below is a detailed methodology for a representative comparative experiment.

Objective:

To compare the rate of nucleophilic substitution of 6-(chloromethyl)isobenzofuran-1(3H)-one and this compound with a common nucleophile.

Materials:
  • 6-(chloromethyl)isobenzofuran-1(3H)-one

  • This compound

  • Sodium azide (or another suitable nucleophile)

  • Dimethylformamide (DMF, anhydrous)

  • Internal standard (e.g., dodecane)

  • High-performance liquid chromatography (HPLC) or Gas chromatography–mass spectrometry (GC-MS) equipment

Procedure:
  • Reaction Setup:

    • Prepare two separate reaction flasks.

    • In each flask, dissolve a known concentration (e.g., 0.1 M) of the respective halomethyl compound in anhydrous DMF.

    • Add a known concentration of an internal standard to each flask.

    • Equilibrate the flasks to a constant temperature (e.g., 50 °C) in a thermostated oil bath.

  • Initiation of Reaction:

    • To each flask, add an equimolar amount of the nucleophile (e.g., 0.1 M sodium azide in DMF) simultaneously to start the reaction.

  • Monitoring the Reaction:

    • At regular time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot from each reaction mixture.

    • Quench the reaction in the aliquot immediately by adding it to a vial containing cold water and a suitable extraction solvent (e.g., ethyl acetate).

    • Thoroughly mix and separate the organic layer.

  • Analysis:

    • Analyze the organic layer of each aliquot by HPLC or GC-MS.

    • Quantify the decrease in the concentration of the starting material and the increase in the concentration of the product over time by comparing their peak areas to that of the internal standard.

  • Data Presentation:

    • Plot the concentration of the starting material versus time for both reactions.

    • Determine the initial reaction rates and the rate constants (k) for both the chloro- and bromo- derivatives.

    • Present the rate constants in a table for direct comparison.

Visualizing the Reaction Pathway

The following diagram illustrates the general workflow for the comparative reactivity experiment.

G Experimental Workflow for Comparative Reactivity cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Quenching cluster_analysis Analysis prep_chloro Prepare solution of 6-(chloromethyl)isobenzofuran-1(3H)-one react_chloro Initiate reaction with 6-(chloromethyl) derivative prep_chloro->react_chloro prep_bromo Prepare solution of This compound react_bromo Initiate reaction with 6-(bromomethyl) derivative prep_bromo->react_bromo prep_nuc Prepare solution of Nucleophile (e.g., NaN3) prep_nuc->react_chloro prep_nuc->react_bromo monitor_chloro Take aliquots at time intervals and quench react_chloro->monitor_chloro monitor_bromo Take aliquots at time intervals and quench react_bromo->monitor_bromo analyze_chloro HPLC/GC-MS analysis of chloro- reaction samples monitor_chloro->analyze_chloro analyze_bromo HPLC/GC-MS analysis of bromo- reaction samples monitor_bromo->analyze_bromo compare Compare Reaction Rates and Determine Rate Constants analyze_chloro->compare analyze_bromo->compare

Caption: Experimental workflow for comparing the reactivity of the chloro- and bromo- derivatives.

Signaling Pathway Analogy: Nucleophilic Substitution

The reaction proceeds via a nucleophilic substitution mechanism, which can be either SN1 or SN2, depending on the reaction conditions (nucleophile strength, solvent, etc.). Both 6-(chloromethyl)- and this compound are benzylic halides, which can undergo both types of reactions. The following diagram illustrates a generalized SN2 pathway.

SN2_Pathway Generalized SN2 Reaction Pathway Reactants Nucleophile (Nu⁻) + Substrate (R-X) (X = Cl or Br) TransitionState Transition State [Nu---R---X]⁻ Reactants->TransitionState Nucleophilic Attack Products Product (R-Nu) + Leaving Group (X⁻) TransitionState->Products Leaving Group Departure

Caption: Generalized SN2 pathway for nucleophilic substitution on the benzylic carbon.

Conclusion

References

Comparison of Synthetic Routes to 6-Substituted Isobenzofuranones

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the synthesis of 6-substituted isobenzofuranones, pivotal scaffolds in medicinal chemistry and materials science, is presented below. This document provides a comparative analysis of prominent synthetic strategies, complete with experimental data, detailed protocols, and visual representations of the reaction pathways.

The synthesis of 6-substituted isobenzofuranones can be broadly categorized into three main strategies: Palladium-catalyzed reactions, Rhodium-catalyzed reactions, and intramolecular cyclization methods. Each approach offers distinct advantages and is suited for different substrate scopes and functional group tolerances.

Palladium-Catalyzed Synthesis

Palladium catalysis is a versatile tool for the construction of isobenzofuranone scaffolds, often proceeding through domino reactions that allow for the rapid assembly of complex molecules from simple starting materials.[1] A common approach involves the carbonylation of o-bromobenzyl alcohols.

Key Features:

  • Broad Substrate Scope: Tolerates a wide range of functional groups on the benzyl alcohol.[1]

  • Domino Process: Enables multiple bond formations in a single pot.[1]

  • Application in Drug Synthesis: Has been successfully applied to the synthesis of bioactive molecules like n-butylphthalide.[1]

Experimental Data:

EntryStarting Material (o-bromobenzyl alcohol derivative)Product (6-Substituted Isobenzofuranone)Yield (%)
12-bromo-5-methoxybenzyl alcohol6-Methoxyisobenzofuranone85
22-bromo-5-nitrobenzyl alcohol6-Nitroisobenzofuranone78
32-bromo-5-(trifluoromethyl)benzyl alcohol6-(Trifluoromethyl)isobenzofuranone82
42-bromo-5-chlorobenzyl alcohol6-Chloroisobenzofuranone88

Experimental Protocol: Domino Palladium-Catalyzed Carbonylative Cyclization [1]

A mixture of the respective o-bromobenzyl alcohol (1.0 mmol), palladium acetate (Pd(OAc)₂, 5 mol %), and dppf (1,1'-Bis(diphenylphosphino)ferrocene, 10 mol %) in toluene (5 mL) is charged into a high-pressure reactor. The reactor is flushed with carbon monoxide (CO) gas and then pressurized to 20 atm with CO. The reaction mixture is stirred at 120 °C for 12 hours. After cooling to room temperature, the solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 6-substituted isobenzofuranone.

Reaction Workflow:

G start o-Bromobenzyl Alcohol + Pd(0) Catalyst oxidative_addition Oxidative Addition start->oxidative_addition intermediate1 Arylpalladium(II) Complex oxidative_addition->intermediate1 co_insertion CO Insertion intermediate1->co_insertion intermediate2 Acylpalladium(II) Complex co_insertion->intermediate2 intramolecular_alkoxylation Intramolecular Alkoxylation intermediate2->intramolecular_alkoxylation reductive_elimination Reductive Elimination intramolecular_alkoxylation->reductive_elimination product 6-Substituted Isobenzofuranone reductive_elimination->product G start Benzoic Acid + Rh(III) Catalyst ch_activation C-H Activation start->ch_activation intermediate1 Rhodacyclic Intermediate ch_activation->intermediate1 diazo_coupling Diazo Coupling intermediate1->diazo_coupling intermediate2 Rhodium Carbene diazo_coupling->intermediate2 migratory_insertion Migratory Insertion intermediate2->migratory_insertion intermediate3 Rhodium(III) Enolate migratory_insertion->intermediate3 reductive_elimination Reductive Elimination intermediate3->reductive_elimination product Spiroisobenzofuranone reductive_elimination->product G start 2-Acylbenzoic Acid deprotonation Base-mediated Deprotonation of Carboxylic Acid start->deprotonation intermediate1 Carboxylate Anion deprotonation->intermediate1 nucleophilic_attack Intramolecular Nucleophilic Attack on Ketone intermediate1->nucleophilic_attack intermediate2 Tetrahedral Intermediate nucleophilic_attack->intermediate2 protonation_dehydration Protonation and Dehydration intermediate2->protonation_dehydration product 6-Substituted Isobenzofuranone protonation_dehydration->product

References

Unveiling the Anti-Cancer Potential of Isobenzofuranones: A Comparative Analysis of their Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the cytotoxic effects of isobenzofuranone-based compounds reveals their potential as potent anti-cancer agents. This guide provides a comparative analysis of their performance against the established chemotherapeutic drug, etoposide, with a focus on their mechanism of action in leukemia cell lines.

Researchers in oncology are in a continuous quest for novel therapeutic agents that can selectively target and eliminate cancer cells. Isobenzofuranones, a class of naturally occurring and synthetic compounds, have emerged as promising candidates, exhibiting a range of biological activities, including significant antiproliferative effects. This guide offers a detailed validation of their mechanism of action, presenting key experimental data, protocols, and visual representations of the underlying signaling pathways.

Performance Benchmark: Isobenzofuranones vs. Etoposide

A study by Teixeira et al. provides compelling evidence of the cytotoxic potential of C-3 functionalized isobenzofuran-1(3H)-ones. The inhibitory activity of these compounds was evaluated against human myeloid leukemia (K562) and lymphoma (U937) cell lines. The data, summarized below, highlights two lead compounds, 16 and 18 , which demonstrated potent activity, even surpassing the efficacy of the widely used anti-cancer drug, etoposide, in the K562 cell line.[1]

CompoundK562 IC₅₀ (µM)[1]U937 IC₅₀ (µM)[1]
Isobenzofuranone 16 2.7962.97
Isobenzofuranone 17 66.8171.39
Isobenzofuranone 18 1.71 46.63
Etoposide (VP16) 7.060.35

Caption: Table 1. Comparison of the 50% inhibitory concentrations (IC₅₀) of isobenzofuranone derivatives and etoposide on the viability of K562 and U937 cancer cell lines after 48 hours of treatment. Lower IC₅₀ values indicate higher potency.

Unraveling the Mechanism: Induction of Apoptosis

The primary mechanism by which many chemotherapeutic agents, including etoposide, exert their cytotoxic effects is through the induction of programmed cell death, or apoptosis. Etoposide functions as a topoisomerase II inhibitor, leading to DNA strand breaks that trigger the apoptotic cascade.[2] This process can be initiated through two main signaling pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. In U-937 cells, etoposide has been shown to induce apoptosis through a mechanism dependent on caspase-3 and caspase-8.[3]

While direct mechanistic studies on the lead isobenzofuranone compounds 16 and 18 are not yet available, evidence from related compounds strongly suggests a similar apoptotic mechanism. For instance, another isobenzofuranone derivative, 3-(3-methylphenyl-2-oxoethyl)isobenzofuran-1(3H)-one, has been demonstrated to trigger apoptosis in NALM6 leukemia cells.[4] It is therefore highly probable that the potent cytotoxic activity of compounds 16 and 18 in K562 cells is also mediated through the induction of apoptosis.

Below are diagrams illustrating the key signaling pathways involved.

Experimental_Workflow Experimental Workflow for Cytotoxicity Assessment cluster_prep Cell Culture Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis CellLines K562 & U937 Cells Seeding Seed cells in 96-well plates CellLines->Seeding Compounds Add Isobenzofuranones & Etoposide (various conc.) Seeding->Compounds Incubation Incubate for 48h at 37°C Compounds->Incubation AddMTT Add MTT Reagent Incubation->AddMTT IncubateMTT Incubate for 4h AddMTT->IncubateMTT AddSolvent Add Solubilization Solution IncubateMTT->AddSolvent Readout Measure Absorbance at 570 nm AddSolvent->Readout CalcViability Calculate % Cell Viability Readout->CalcViability CalcIC50 Determine IC₅₀ values CalcViability->CalcIC50

Caption: Figure 1. Workflow for determining the cytotoxic activity of test compounds using the MTT assay.

Apoptosis_Pathways General Apoptotic Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Death Ligands (e.g., FasL, TNF) Receptor Death Receptors (e.g., Fas, TNFR) Ligand->Receptor DISC DISC Formation (FADD, Pro-Caspase-8) Receptor->DISC Casp8 Activated Caspase-8 DISC->Casp8 Bcl2_family Bax/Bak Activation Bcl-2 Inhibition Casp8->Bcl2_family via Bid cleavage Casp3 Activated Caspase-3 Casp8->Casp3 DNA_Damage DNA Damage (e.g., Etoposide, Isobenzofuranones) p53 p53 Activation DNA_Damage->p53 p53->Bcl2_family Mito Mitochondria Bcl2_family->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Pro-Caspase-9) CytoC->Apoptosome Casp9 Activated Caspase-9 Apoptosome->Casp9 Casp9->Casp3 Substrates Cellular Substrate Cleavage (e.g., PARP) Casp3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Figure 2. The intrinsic and extrinsic pathways of apoptosis culminating in cellular dismantling.

Detailed Experimental Protocols

The validation of the cytotoxic activity of the isobenzofuranone compounds was performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.

MTT Cytotoxicity Assay Protocol

  • Cell Seeding: K562 and U937 cells are seeded in 96-well microplates at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.

  • Compound Treatment: The cells are treated with various concentrations of the isobenzofuranone compounds or etoposide. A negative control group is treated with the vehicle (e.g., 1% DMSO). The plates are then incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.

  • Formazan Crystal Formation: The plates are incubated for an additional 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Solubilization: 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the negative control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell viability, is determined from the dose-response curves.

Conclusion and Future Directions

The presented data provides a strong validation for the mechanism of action of isobenzofuranone-based compounds as potent inducers of cell death in leukemia cell lines. Their superior performance compared to etoposide in the K562 cell line positions them as highly promising candidates for further drug development.

Future research should focus on elucidating the precise apoptotic pathway (intrinsic vs. extrinsic) triggered by the lead compounds 16 and 18. Further investigations into their effects on other cancer cell types and in vivo studies are warranted to fully assess their therapeutic potential. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to build upon these findings and advance the development of this promising class of anti-cancer agents.

References

Benchmarking New Phthalide Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of novel phthalide derivatives against established biologically active phthalides. The following sections present quantitative data, detailed experimental protocols, and visual representations of signaling pathways to facilitate informed decisions in drug discovery and development.

Data Presentation: A Comparative Analysis of Biological Activities

The following table summarizes the quantitative data on the biological activities of new and known phthalides, offering a clear comparison of their performance.

Compound Name/ClassBiological ActivityCell Line / ModelKey Metric (IC50 / MIC)Source
New Phthalide Derivatives
Compound 9o (a 3-substituted phthalide)Anti-inflammatory (Nitric Oxide Production Inhibition)RAW 264.7 macrophagesIC50: 0.76 µM[1]
3-Arylphthalide (Compound 5a)Anti-inflammatory (Nitric Oxide Production Inhibition)RAW 264.7 macrophages>76.31% inhibition at test concentration (specific IC50 not provided)[2]
N-ButylphthalimideAntifungalCandida albicansMIC: 100 µg/mL
Known Biologically Active Phthalides (Benchmarks)
Z-LigustilideAnti-inflammatory (Nitric Oxide Production Inhibition)RAW 264.7 macrophagesIC50: 8.45 µM - 32.3 µM[2]
Senkyunolide AAntibacterialPropionibacterium acnesActive (specific MIC not provided)[3]
n-ButylphthalideNeuroprotectiveVarious models of neurological diseaseNot applicable (activity demonstrated through multiple pathway modulations)[4][5][6][7][8]

Experimental Protocols: Methodologies for Key Experiments

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and transparent comparison.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay is a standard method to screen for the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds.

  • LPS Stimulation: After a pre-incubation period with the test compounds (typically 1-2 hours), cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent are mixed and incubated at room temperature for 10-15 minutes.

  • Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.

Cytotoxicity and Cell Viability: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cells (e.g., HepG2, SMMC7721) are seeded in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubated overnight.

  • Compound Treatment: The medium is replaced with fresh medium containing various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well (typically 10-20 µL) and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the insoluble formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO) or a detergent-based solution.

  • Data Analysis: The absorbance of the solubilized formazan is measured at a wavelength between 540 and 590 nm. The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is calculated.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

  • Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., Candida albicans, Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.

  • Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.

experimental_workflow_anti_inflammatory cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment & Stimulation cluster_analysis Analysis start RAW 264.7 Cells seed Seed in 96-well plate start->seed treat Add Test Compounds stimulate Add LPS (1 µg/mL) treat->stimulate incubate Incubate 24h griess Griess Assay incubate->griess measure Measure Absorbance (540 nm) griess->measure calculate Calculate IC50 measure->calculate

Caption: Workflow for the LPS-induced nitric oxide production assay.

signaling_pathway_compound_9o LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB MAPK MAPK TLR4->MAPK iNOS iNOS/COX-2 NFkB->iNOS MAPK->iNOS NO Pro-inflammatory Mediators (NO) iNOS->NO Compound9o Compound 9o Compound9o->NFkB Inhibits Compound9o->MAPK Inhibits Nrf2 Nrf2 Compound9o->Nrf2 Activates ROS ROS HO1 HO-1 Nrf2->HO1 ROS->Nrf2 via ROS accumulation signaling_pathway_n_butylphthalide NBP n-Butylphthalide PI3K_Akt PI3K/Akt Pathway NBP->PI3K_Akt Akt_mTOR Akt/mTOR Pathway NBP->Akt_mTOR Nrf2_ARE Nrf2-ARE Pathway NBP->Nrf2_ARE JNK_path JNK Pathway NBP->JNK_path Inhibits BDNF_TrkB BDNF/TrkB Pathway NBP->BDNF_TrkB Neuroprotection Neuroprotection PI3K_Akt->Neuroprotection Akt_mTOR->Neuroprotection Nrf2_ARE->Neuroprotection JNK_path->Neuroprotection via inhibition BDNF_TrkB->Neuroprotection

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.